molecular formula C13H11NO4 B096867 Dimethyl Quinoline-2,3-dicarboxylate CAS No. 17507-03-8

Dimethyl Quinoline-2,3-dicarboxylate

Cat. No.: B096867
CAS No.: 17507-03-8
M. Wt: 245.23 g/mol
InChI Key: LJLAVRGABNTTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl Quinoline-2,3-dicarboxylate is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl quinoline-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-17-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13(16)18-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLAVRGABNTTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451796
Record name Dimethyl Quinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17507-03-8
Record name Dimethyl Quinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of Dimethyl Quinoline-2,3-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl Quinoline-2,3-dicarboxylate (CAS No. 17507-03-8), a molecule of interest in medicinal chemistry and materials science. This document compiles available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring such spectra are also provided to ensure reproducibility and methodological rigor.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₃H₁₁NO₄[1]

  • Molecular Weight: 245.23 g/mol [1]

  • CAS Number: 17507-03-8[1]

  • Appearance: Light brown to yellow solid

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment ¹³C NMR (Predicted) Chemical Shift (δ, ppm)
H-4~8.4s-Ar-HC-2~150
H-5~8.2d~8.5Ar-HC-3~128
H-8~8.0d~8.5Ar-HC-4~138
H-6~7.8t~7.5Ar-HC-4a~129
H-7~7.6t~7.5Ar-HC-5~130
OCH₃ (C2-ester)~4.0s--CH₃C-6~128
OCH₃ (C3-ester)~3.9s--CH₃C-7~131
C-8~129
C-8a~148
C=O (C2-ester)~165
C=O (C3-ester)~166
OCH₃ (C2-ester)~53
OCH₃ (C3-ester)~53

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (methyl)
~1730StrongC=O stretch (ester)
~1600, ~1580, ~1450Medium-StrongAromatic C=C skeletal vibrations
~1250StrongC-O stretch (ester)
~750StrongAromatic C-H out-of-plane bend

Note: This data is predicted based on typical functional group frequencies.

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
245High[M]⁺ (Molecular Ion)
214Moderate[M - OCH₃]⁺
186Moderate[M - COOCH₃]⁺
158Moderate[M - 2(COOCH₃) + H]⁺
128HighQuinoline fragment

Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways of quinoline derivatives.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the tube and gently invert to ensure complete dissolution and homogeneity.

  • ¹H NMR Spectrum Acquisition:

    • The spectrum is typically acquired on a 400 MHz or higher field spectrometer.

    • A standard single-pulse experiment is used.

    • Key parameters include a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • A proton-decoupled pulse sequence is commonly employed.

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer acquisition time are required.

    • The spectral width is typically set from 0 to 220 ppm.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied to the resulting spectrum.

    • Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of a solid sample like this compound is typically obtained using the KBr (potassium bromide) pellet technique.[1]

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85.[1]

    • A background spectrum of a blank KBr pellet is recorded first.

    • The sample pellet is then placed in the sample holder, and the sample spectrum is acquired.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization:

    • The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of Dimethyl Quinoline-2,3-dicarboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Spectral Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-Depth Technical Guide to Dimethyl 2,3-quinolinedicarboxylate (CAS 17507-03-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for Dimethyl 2,3-quinolinedicarboxylate (CAS No. 17507-03-8). This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of quinoline derivatives. While this specific diester has limited publicly available data regarding its biological activity, this guide consolidates its known physicochemical properties, spectral data, and relevant synthetic protocols to serve as a foundational resource for further investigation.

Chemical Identity and Structure

Dimethyl 2,3-quinolinedicarboxylate is a heterocyclic compound featuring a quinoline core with two methyl ester groups at the 2 and 3 positions.[1] Its structure is confirmed by its IUPAC name, dimethyl quinoline-2,3-dicarboxylate.

Chemical Structure:

Caption: Molecular Structure of Dimethyl 2,3-quinolinedicarboxylate.

Physicochemical Properties

The known physical and chemical properties of Dimethyl 2,3-quinolinedicarboxylate are summarized in the table below.

PropertyValueReference
CAS Number 17507-03-8[1]
Molecular Formula C₁₃H₁₁NO₄[1]
Molecular Weight 245.23 g/mol [1]
Appearance Light brown to yellow solid[1]
Melting Point 107-108 °C[1]
Boiling Point 342 °C[1]
Density 1.273 g/cm³[1]
Flash Point 160.8 °C[1]
pKa (Predicted) 0.10 ± 0.50[1]
Storage Temperature Room temperature[1]

Spectral Data

Detailed spectral data for Dimethyl 2,3-quinolinedicarboxylate is not widely published in openly accessible formats. However, the following information has been compiled from available resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

FTIR spectra of related compounds, such as 1,4-dihydro-4-oxo-2,3-quinolinedicarboxylate, dimethyl ester, are available and can provide an indication of the expected functional group absorptions.[2] Key expected peaks for Dimethyl 2,3-quinolinedicarboxylate would include:

  • C=O stretching (ester): ~1720-1756 cm⁻¹

  • C-O-C stretching (ester): ~1098-1284 cm⁻¹

  • C-H stretching (aromatic and methyl): ~2900-3100 cm⁻¹

  • C=C and C=N stretching (quinoline ring): ~1400-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry data is available through specialized databases. The fragmentation pattern would be expected to show the molecular ion peak and fragments corresponding to the loss of methoxy and carbonyl groups.

Experimental Protocols

Synthesis

A detailed experimental protocol for the direct synthesis of Dimethyl 2,3-quinolinedicarboxylate is not extensively described in readily available literature. However, a common route involves the synthesis of the precursor, quinoline-2,3-dicarboxylic acid, followed by esterification.

4.1.1. Synthesis of Quinoline-2,3-dicarboxylic Acid

A patented method describes the preparation of quinoline-2,3-dicarboxylic acid from the hydrolysis of an N-substituted-acridinimide. This precursor is synthesized from an N-substituted-3-anilinosuccinimide, which in turn can be prepared from aniline and maleic anhydride.

Synthesis_Workflow cluster_start Starting Materials Aniline Aniline Reaction_1 Reaction with Aniline and Maleic Anhydride Aniline->Reaction_1 Maleic Anhydride Maleic Anhydride Maleic Anhydride->Reaction_1 Intermediate_1 N-substituted-3-anilinosuccinimide Reaction_1->Intermediate_1 Reaction_2 Cyclization Intermediate_1->Reaction_2 Intermediate_2 N-substituted-acridinimide Reaction_2->Intermediate_2 Reaction_3 Hydrolysis Intermediate_2->Reaction_3 Product_Acid Quinoline-2,3-dicarboxylic Acid Reaction_3->Product_Acid

Caption: Synthesis workflow for Quinoline-2,3-dicarboxylic Acid.

4.1.2. Esterification of Quinoline-2,3-dicarboxylic Acid

A general and widely used method for the esterification of carboxylic acids is the Fischer esterification. While a specific protocol for this compound is not available, a general procedure would involve:

  • Dissolution: Dissolve quinoline-2,3-dicarboxylic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Esterification_Workflow Start Quinoline-2,3-dicarboxylic Acid + Methanol (excess) + Acid Catalyst Process_1 Reflux Start->Process_1 Process_2 Neutralization Process_1->Process_2 Process_3 Extraction Process_2->Process_3 Process_4 Purification (Chromatography/Recrystallization) Process_3->Process_4 End Dimethyl 2,3-quinolinedicarboxylate Process_4->End

Caption: General workflow for Fischer Esterification.

Biological Activity and Drug Development Potential

As of the date of this document, there is no specific information in the peer-reviewed scientific literature detailing the biological activity, pharmacological properties, or involvement in any signaling pathways of Dimethyl 2,3-quinolinedicarboxylate.

However, the quinoline scaffold is a well-established privileged structure in medicinal chemistry and drug discovery. Various quinoline derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antimalarial

  • Anticancer

  • Antimicrobial

  • Anticonvulsant

  • Anti-inflammatory

  • Cardiovascular effects

The presence of the quinoline nucleus in Dimethyl 2,3-quinolinedicarboxylate suggests that it could be a candidate for biological screening assays to explore its potential therapeutic applications. Further research is required to determine if this specific compound exhibits any of the activities associated with the broader class of quinoline derivatives.

Safety and Handling

Based on available safety data sheets, Dimethyl 2,3-quinolinedicarboxylate is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Dimethyl 2,3-quinolinedicarboxylate is a readily characterizable organic compound with a quinoline core structure that is of interest in medicinal chemistry. This guide has summarized the available physicochemical and spectral data, along with a plausible synthetic route. The significant gap in the current knowledge lies in its biological activity. For researchers and drug development professionals, this compound represents an opportunity for initial screening and investigation to determine if it possesses any of the valuable pharmacological properties associated with other quinoline derivatives. Further studies are warranted to fully elucidate its biological profile and potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to Dimethyl Quinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on Dimethyl Quinoline-2,3-dicarboxylate, targeting researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, synthesis protocols, and its role as a chemical intermediate.

Chemical Identity and Nomenclature

This compound is a heterocyclic compound belonging to the quinoline class. The definitive IUPAC name for this compound is This compound [1]. It is commonly identified by its CAS Registry Number, 17507-03-8 [1].

A variety of synonyms are used in literature and commercial listings to refer to this chemical, including:

  • Dimethyl 2,3-quinolinedicarboxylate[1]

  • Quinoline-2,3-dicarboxylic acid dimethyl ester[1]

  • 2,3-Quinolinedicarboxylic acid, dimethyl ester[1]

  • Acridinic acid dimethyl ester

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental and theoretical applications.

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₄[1]
Molecular Weight 245.23 g/mol [1]
Appearance Light brown to yellow solid
Melting Point 107-108 °C
Boiling Point 342 °C (Predicted)
Density 1.273 g/cm³ (Predicted)
InChIKey LJLAVRGABNTTSN-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC[1]

Experimental Protocols: Synthesis

The synthesis of the quinoline-2,3-dicarboxylate scaffold is classically achieved via the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester[2][3][4].

Protocol: Friedländer Synthesis of Diethyl Quinoline-2,3-dicarboxylate

A common route to quinoline-2,3-dicarboxylate esters involves the reaction of 2-aminobenzaldehyde with diethyl oxalacetate[5]. The subsequent conversion to the dimethyl ester can be accomplished through standard transesterification.

  • Step 1: Reaction Setup

    • To a round-bottom flask, add 2-aminobenzaldehyde (1.0 equivalent) and a suitable solvent such as ethanol or acetic acid.

    • Add diethyl oxalacetate (1.1 equivalents) to the solution.

    • Introduce a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or acid (e.g., p-toluenesulfonic acid) to the mixture[2][4]. The choice of catalyst can influence reaction time and yield.

  • Step 2: Cyclocondensation

    • Heat the reaction mixture to reflux (typically 80-120 °C) with constant stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. This process involves an initial condensation to form an imine or enamine, followed by intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring[3][4].

  • Step 3: Isolation and Purification

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the crude product by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure Diethyl Quinoline-2,3-dicarboxylate.

  • Step 4: Transesterification to Dimethyl Ester

    • Dissolve the purified diethyl ester in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄) or a suitable transesterification catalyst.

    • Heat the mixture to reflux and monitor by TLC.

    • Upon completion, neutralize the catalyst, remove the excess methanol, and purify the resulting this compound using standard techniques.

Visualized Workflows and Relationships

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediate Product cluster_transesterification Final Conversion cluster_product Final Product r1 2-Aminobenzaldehyde p1 Base or Acid Catalysis in Ethanol r1->p1 r2 Diethyl Oxalacetate r2->p1 p2 Reflux (Cyclocondensation & Dehydration) p1->p2 p3 Purification (Recrystallization / Chromatography) p2->p3 int1 Diethyl Quinoline-2,3-dicarboxylate p3->int1 t1 Transesterification (Methanol, Acid Catalyst) int1->t1 prod This compound t1->prod

Caption: Experimental workflow for the Friedländer synthesis of this compound.

G cluster_derivatives Potential Biologically Active Derivatives center_node This compound (Chemical Intermediate) parent_acid Quinoline-2,3-dicarboxylic Acid (Acridinic Acid) center_node->parent_acid Hydrolysis d1 Anticancer Agents center_node->d1 Further Functionalization d2 Antimalarial Compounds center_node->d2 Further Functionalization d3 Antimicrobial Agents center_node->d3 Further Functionalization d4 Cardiovascular Agents center_node->d4 Further Functionalization parent_acid->center_node Esterification

Caption: Logical relationships of this compound as a key chemical intermediate.

Role in Drug Discovery and Development

While specific biological activities for this compound itself are not extensively documented, its core structure—the quinoline nucleus—is a "privileged scaffold" in medicinal chemistry. Quinoline derivatives exhibit a vast range of pharmacological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and anticonvulsant properties[6][7][8].

Therefore, this compound serves as a valuable and versatile building block for the synthesis of more complex, biologically active molecules[9]. The dicarboxylate functional groups at the 2 and 3 positions are ripe for chemical modification, allowing for the systematic development of compound libraries. Researchers can leverage these reactive sites to introduce diverse pharmacophores, aiming to enhance target binding, selectivity, and pharmacokinetic profiles in the pursuit of novel therapeutic agents. Its primary role is that of a key intermediate in the synthetic route toward new chemical entities for drug discovery programs.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Quinoline Dicarboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of quinoline dicarboxylate esters. This class of compounds is of significant interest in medicinal chemistry due to the versatile pharmacological activities of the quinoline scaffold. This document is intended to serve as a valuable resource for researchers and scientists involved in the design, synthesis, and evaluation of novel quinoline-based therapeutic agents.

Physicochemical Properties

Quinoline dicarboxylate esters are a diverse group of molecules with physicochemical properties that are highly dependent on the nature and position of substituents on the quinoline ring system, as well as the type of ester groups. Generally, they are solid at room temperature and exhibit moderate to good solubility in common organic solvents.

Tabulated Physical Properties

The following table summarizes key physical properties for a selection of quinoline dicarboxylate esters.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reference
Dimethyl quinoline-2,3-dicarboxylateC₁₃H₁₁NO₄245.23--[1]
Diethyl quinoline-2,3-dicarboxylateC₁₅H₁₅NO₄273.28--
Ethyl quinoline-3-carboxylateC₁₂H₁₁NO₂201.2263-67120 (at 0.4 mmHg)[2]
4-Hydroxy-quinoline-3-carboxylic acid methyl esterC₁₂H₁₁NO₃217.22270-[3]
Solubility

Quinoline derivatives generally show good solubility in a range of organic solvents, a property attributed to their aromatic and heterocyclic nature. While specific quantitative solubility data for a broad range of quinoline dicarboxylate esters is limited, their structural analogues provide insight into their likely solubility characteristics. They are expected to be soluble in solvents such as chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and ethanol.

Spectroscopic Properties

The structural elucidation and characterization of quinoline dicarboxylate esters rely heavily on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of quinoline dicarboxylate esters. The chemical shifts of the protons and carbons are influenced by the electronic environment within the molecule.

¹H NMR: The aromatic protons of the quinoline ring typically appear in the region of δ 7.0-9.0 ppm. The protons of the ester alkyl groups will appear further upfield, with the specific chemical shift depending on their proximity to the oxygen atom. For example, the methyl protons of a methyl ester will typically be a singlet around δ 3.5-4.0 ppm, while the methylene and methyl protons of an ethyl ester will appear as a quartet and a triplet, respectively.

¹³C NMR: The carbonyl carbons of the ester groups are characteristically found in the downfield region of the spectrum, typically between δ 160-175 ppm. The aromatic carbons of the quinoline ring give rise to a series of signals in the δ 120-150 ppm range.

Example Spectral Data for (E)-Diethyl 2-styrylquinoline-3,4-dicarboxylate: [4]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.01-8.38 (d, J ≈ 16.0 Hz, 1H, vinylic), 7.42-7.78 (d, J ≈ 16.0 Hz, 1H, vinylic), 7.20-8.00 (m, aromatic protons), 4.30-4.50 (q, 4H, -OCH₂CH₃), 1.30-1.50 (t, 6H, -OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 166.64, 165.99 (C=O), 151.73, 148.26, 138.94, 136.61, 136.25, 131.08, 129.46, 128.56, 128.44, 127.41, 127.34, 125.13, 123.86, 123.48, 122.08 (aromatic and vinylic carbons), 62.08, 61.95 (-OCH₂), 13.88, 13.85 (-CH₃).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for quinoline dicarboxylate esters include:

  • C=O stretching: A strong absorption band in the region of 1700-1750 cm⁻¹, characteristic of the ester carbonyl group.[5]

  • C-O stretching: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bond of the ester.

  • C=C and C=N stretching: Aromatic ring vibrations observed in the 1400-1600 cm⁻¹ region.

  • C-H stretching: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of quinoline dicarboxylate esters are characterized by absorption bands in the UV region, arising from π-π* electronic transitions within the aromatic quinoline system. The position and intensity of these bands can be influenced by the nature and position of substituents on the quinoline ring. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift. Some functionalized quinoline dicarboxylate esters have been shown to exhibit fluorescence, making them useful as fluorescent probes.[6]

Experimental Protocols

The synthesis of quinoline dicarboxylate esters can be achieved through various methods. One common approach is a one-pot, three-component reaction involving anilines, acetylenedicarboxylates, and a catalyst.[7]

General Procedure for the Synthesis of Quinoline-2,4-dicarboxylate Derivatives

The following is a general experimental protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and dimethyl/diethyl acetylenedicarboxylates using molecular iodine as a catalyst.[7]

Materials:

  • Aryl amine (1.0 mmol)

  • Dimethyl or Diethyl acetylenedicarboxylate (2.2 mmol)

  • Molecular Iodine (I₂) (0.2 mmol, 20 mol%)

  • Acetonitrile (5 mL)

Procedure:

  • A mixture of the aryl amine (1.0 mmol), dimethyl or diethyl acetylenedicarboxylate (2.2 mmol), and molecular iodine (0.2 mmol) in acetonitrile (5 mL) is taken in a round-bottom flask.

  • The reaction mixture is stirred at 80 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the reaction mixture is cooled to room temperature.

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired quinoline-2,4-dicarboxylate derivative.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Aryl Amine Aryl Amine Reaction Mixture Reaction Mixture Aryl Amine->Reaction Mixture Acetylenedicarboxylate Acetylenedicarboxylate Acetylenedicarboxylate->Reaction Mixture Iodine (Catalyst) Iodine (Catalyst) Iodine (Catalyst)->Reaction Mixture Heating (80°C) Heating (80°C) Reaction Mixture->Heating (80°C) Solvent Evaporation Solvent Evaporation Heating (80°C)->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Workflow for the synthesis of quinoline-2,4-dicarboxylate derivatives.

Relevance in Drug Development: Signaling Pathways

Quinoline derivatives are known to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. While research specifically on quinoline dicarboxylate esters is ongoing, the broader class of quinoline compounds provides valuable insights into their potential mechanisms of action.

Anticancer Activity: Targeting EGFR, HER2, and PI3K/Akt/mTOR Pathways

Many quinoline derivatives exhibit anticancer activity by inhibiting protein kinases that are crucial for tumor growth and survival.[8][9]

  • EGFR and HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, when overexpressed or mutated, can drive cancer cell proliferation. Some quinoline-based compounds have been developed as dual inhibitors of EGFR and HER2.[8][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates HER2 HER2 HER2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->EGFR Inhibits Quinoline->HER2 Inhibits

Caption: Inhibition of EGFR/HER2 signaling by quinoline derivatives.

  • PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Quinoline-based molecules have been designed to act as dual inhibitors of PI3K and mTOR.[10][11]

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Caption: Dual inhibition of the PI3K/mTOR pathway by quinoline derivatives.

Neuroprotective Effects

Quinoline derivatives have also shown promise as neuroprotective agents, potentially through their antioxidant properties and their ability to modulate pathways involved in neuronal cell death. While specific mechanisms for quinoline dicarboxylate esters are still under investigation, related compounds suggest potential interactions with pathways that regulate oxidative stress and apoptosis.

This guide provides a foundational understanding of the physical and chemical properties of quinoline dicarboxylate esters. Further research is needed to fully elucidate the structure-activity relationships and therapeutic potential of this important class of compounds.

References

The Untapped Therapeutic Potential of Quinoline-2,3-Dicarboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. Within this broad class of compounds, derivatives of quinoline-2,3-dicarboxylic acid represent a relatively underexplored chemical space with significant therapeutic potential. While comprehensive data on quinoline-2,3-dicarboxylate derivatives specifically is limited in publicly available literature, this technical guide aims to provide an in-depth overview of the potential biological activities of this subclass by examining the well-documented activities of structurally related quinoline-2- and quinoline-3-carboxylic acid derivatives. This guide will delve into their potential as anticancer, anti-inflammatory, and antimicrobial agents, presenting available quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate further research and development in this promising area.

Potential Anticancer Activity

Quinoline carboxylic acid derivatives have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cancer progression, and induce apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the reported in vitro anticancer activities of representative quinoline-carboxylic acid derivatives. It is important to note that these are not quinoline-2,3-dicarboxylate derivatives but serve as the closest available analogs to project potential efficacy.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Quinoline-2-carboxylic acidHeLa (Cervical Cancer)Not SpecifiedSignificant Cytotoxicity[1][2]
Quinoline-3-carboxylic acidMCF7 (Breast Cancer)Not SpecifiedRemarkable Growth Inhibition[1][2]
Quinoline-4-carboxylic acidMCF7 (Breast Cancer)Not SpecifiedRemarkable Growth Inhibition[1][2]
1,2-dihydro-2-oxo-4-quinoline carboxylic acidMCF7 (Breast Cancer)Not SpecifiedRemarkable Growth Inhibition[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat cells with varying concentrations of quinoline derivative incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h to allow formazan formation add_mtt->incubate3 solubilize Add solubilization buffer to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability and IC50 value read->calculate

Caption: Workflow of the MTT assay for determining the cytotoxicity of quinoline derivatives.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline-2,3-dicarboxylate derivatives.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Potential Anti-inflammatory Activity

Quinoline carboxylic acid derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of quinoline carboxylic acid derivatives.

CompoundAssayCell LineIC50 (µM)Reference
Quinoline-3-carboxylic acidLPS-induced inflammationRAW264.7Appreciable anti-inflammatory affinity[1][2]
Quinoline-4-carboxylic acidLPS-induced inflammationRAW264.7Appreciable anti-inflammatory affinity[1][2]
Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitric oxide (NO) production by cells, a key inflammatory mediator.

Workflow for Griess Assay

Griess_Assay_Workflow start Seed macrophages (e.g., RAW264.7) in a 96-well plate pre_treat Pre-treat cells with quinoline derivative start->pre_treat stimulate Stimulate with Lipopolysaccharide (LPS) pre_treat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubate_rt Incubate at room temperature add_griess->incubate_rt read_abs Measure absorbance at 540 nm incubate_rt->read_abs calculate_no Calculate nitric oxide concentration read_abs->calculate_no

Caption: Workflow of the Griess assay for measuring nitric oxide production.

Methodology:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-2,3-dicarboxylate derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve and calculate the percentage inhibition of NO production.

Signaling Pathway: NF-κB Inhibition

A plausible mechanism for the anti-inflammatory effects of quinoline carboxylic acid derivatives is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3]

Proposed NF-κB Inhibition Pathway

NFkB_Inhibition cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates Quinoline Quinoline-2,3- dicarboxylate Derivative Quinoline->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades, releasing NFkB_IkB NF-κB/IκBα Complex Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_p65_p50->Inflammatory_Genes induces

Caption: Proposed mechanism of NF-κB inhibition by quinoline-2,3-dicarboxylate derivatives.

Potential Antimicrobial Activity

The quinoline core is present in several well-established antibacterial drugs. Carboxylic acid derivatives of quinoline have also been investigated for their antimicrobial properties.

Quantitative Antimicrobial Activity Data

The following table provides a summary of the minimum inhibitory concentrations (MICs) for some quinoline derivatives against various microbial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
1-cyclopropyl-6-fluoro-7-(substituted azole)-8-methoxy-4-oxoquinoline-3-carboxamide derivativesStaphylococcus aureusModerate to good inhibition[4]
1-cyclopropyl-6-fluoro-7-(substituted azole)-8-methoxy-4-oxoquinoline-3-carboxamide derivativesEscherichia coliModerate to good inhibition[4]
2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivativesVarious Gram-positive and Gram-negative bacteriaActive[5]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Prepare serial dilutions of quinoline derivative in broth inoculate Inoculate wells with a standardized bacterial suspension start->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate at 37°C for 18-24h controls->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for the broth microdilution assay to determine the MIC of quinoline derivatives.

Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the quinoline-2,3-dicarboxylate derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (typically 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Neuroprotective Activity

While direct evidence for the neuroprotective effects of quinoline-2,3-dicarboxylate derivatives is lacking, the structurally related quinolinic acid (a pyridine-2,3-dicarboxylic acid) is a known endogenous NMDA receptor agonist with excitotoxic properties.[6] This suggests that derivatives of quinoline-2,3-dicarboxylic acid could potentially modulate neuronal activity. Further research is warranted to explore whether these compounds can be designed to act as antagonists or modulators at glutamate receptors, thereby offering neuroprotection.

This technical guide highlights the significant, albeit largely extrapolated, potential of quinoline-2,3-dicarboxylate derivatives as a versatile scaffold for the development of novel therapeutic agents. The available data on structurally similar quinoline mono-carboxylic acids strongly suggest that this subclass warrants further investigation for its anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on the synthesis of a focused library of quinoline-2,3-dicarboxylate derivatives to systematically evaluate their biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity for various biological targets. Furthermore, elucidation of the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be essential for the rational design of more effective and safer drug candidates. The exploration of their neuroprotective potential, given the known neuroactivity of the related quinolinic acid, could also open up new avenues for therapeutic intervention in neurological disorders.

References

An In-Depth Technical Guide to the Friedländer Synthesis of Quinoline-2,3-dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedländer synthesis for the preparation of quinoline-2,3-dicarboxylic acid esters. These compounds are valuable scaffolds in medicinal chemistry and drug development due to the diverse biological activities exhibited by the quinoline core. This document details the reaction mechanism, experimental protocols, and relevant data to assist researchers in the synthesis and further exploration of these important molecules.

Introduction to the Friedländer Synthesis

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful and versatile method for the construction of the quinoline ring system. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[1][2] The synthesis of quinoline-2,3-dicarboxylic acid esters specifically employs a 2-aminoaryl aldehyde and a β-ketoester with an additional ester group, such as diethyl oxalacetate.

While the classical approach provides a direct route to these structures, a significant challenge lies in the instability of the 2-aminobenzaldehyde reactant.[3] Modern adaptations often address this by employing in situ generation of the aminoaldehyde from more stable precursors, such as 2-nitrobenzaldehydes.[4]

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions (acidic or basic catalysis).

Under basic conditions , the reaction is believed to initiate with an aldol condensation between the enolate of the dicarbonyl compound (diethyl oxalacetate) and the 2-aminobenzaldehyde. This is followed by an intramolecular cyclization via imine formation and subsequent dehydration to yield the aromatic quinoline ring system.

Under acidic conditions , the initial step is often the formation of a Schiff base between the 2-aminobenzaldehyde and the amine. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.

dot

Friedlander_Mechanism A 2-Aminobenzaldehyde C Aldol Adduct A->C + Diethyl Oxalacetate (Base Catalyst) B Diethyl Oxalacetate B->C D Enone C->D - H₂O E Iminium Ion D->E Intramolecular Attack F Cyclized Intermediate E->F Proton Transfer G Diethyl Quinoline-2,3-dicarboxylate F->G - H₂O

Caption: Generalized mechanism of the base-catalyzed Friedländer synthesis.

Quantitative Data

The following table summarizes representative data for the synthesis of quinoline-2,3-dicarboxylic acid esters and related derivatives. It is important to note that yields can be highly dependent on the specific substrates and reaction conditions employed.

Entry2-Aminoaryl PrecursorDicarbonyl CompoundCatalyst/ConditionsYield (%)Reference
12-AminobenzaldehydeDiethyl oxalacetateNaOH, EtOH, RefluxNot specified[3] (citing Hozer & von Niementowski, 1927)
22-NitrobenzaldehydeDiethyl oxalacetateFe/AcOH (in situ reduction)Moderate to Good[4] (generalized)
32-AminobenzophenoneDimethyl acetylenedicarboxylateCatalyst-free, mild conditionsHigh[5]

Experimental Protocols

Classical Friedländer Synthesis of Diethyl Quinoline-2,3-dicarboxylate (Representative Protocol)

This protocol is based on the classical approach and should be optimized for specific laboratory conditions. Caution: 2-aminobenzaldehyde is unstable and should be used fresh or generated in situ.

Materials:

  • 2-Aminobenzaldehyde

  • Diethyl oxalacetate

  • Ethanol (absolute)

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in absolute ethanol.

  • Add diethyl oxalacetate (1.1 eq) to the solution.

  • Add a catalytic amount of sodium hydroxide.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Situ Generation of 2-Aminobenzaldehyde for Friedländer Synthesis

To circumvent the instability of 2-aminobenzaldehyde, it can be generated in situ from 2-nitrobenzaldehyde followed by the Friedländer condensation in a one-pot procedure.

Materials:

  • 2-Nitrobenzaldehyde

  • Iron powder

  • Acetic acid

  • Diethyl oxalacetate

  • Ethanol

Procedure:

  • To a stirred solution of 2-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (excess).

  • Heat the mixture to reflux until the reduction to 2-aminobenzaldehyde is complete (monitor by TLC).

  • Cool the reaction mixture slightly and add diethyl oxalacetate (1.1 eq).

  • Continue to reflux the mixture to effect the Friedländer condensation.

  • Upon completion, cool the mixture and filter to remove the iron salts.

  • Work up the filtrate as described in the classical protocol (neutralization, extraction, drying, and purification).

Visualization of Experimental Workflow

dot

Experimental_Workflow start Start reactants Combine 2-Aminobenzaldehyde and Diethyl Oxalacetate in Ethanol start->reactants catalyst Add Catalyst (e.g., NaOH) reactants->catalyst reflux Reflux Reaction Mixture catalyst->reflux workup Aqueous Workup (Neutralization & Extraction) reflux->workup purification Purification (Column Chromatography) workup->purification product Isolate Pure Diethyl Quinoline-2,3-dicarboxylate purification->product

Caption: A typical experimental workflow for the Friedländer synthesis.

Characterization Data

Diethyl Quinoline-2,3-dicarboxylate [6]

  • Molecular Formula: C₁₅H₁₅NO₄

  • Molecular Weight: 273.28 g/mol

  • Appearance: Expected to be a solid.

  • ¹H NMR (predicted): Signals corresponding to the aromatic protons of the quinoline ring and the ethyl ester groups.

  • ¹³C NMR (predicted): Signals for the quinoline ring carbons and the ester carbonyl and ethyl carbons.

  • Mass Spectrometry (MS): m/z [M]+ calculated for C₁₅H₁₅NO₄: 273.10.

Conclusion

The Friedländer synthesis remains a fundamental and valuable tool for the synthesis of quinoline-2,3-dicarboxylic acid esters. While the classical method faces challenges with the stability of 2-aminobenzaldehyde, modern adaptations, such as in situ generation from stable precursors, offer practical solutions for researchers. The information and protocols provided in this guide are intended to serve as a foundation for the successful synthesis and further investigation of this important class of compounds in the pursuit of new therapeutic agents.

References

An In-Depth Technical Guide to the Discovery and History of Quinoline-2,3-dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of quinoline-2,3-dicarboxylic acids. It details the evolution of synthetic methodologies, from early 20th-century preparations to more contemporary, scalable processes. The guide also explores the significant biological activities of quinoline-2,3-dicarboxylic acid derivatives, with a particular focus on their role as N-methyl-D-aspartate (NMDA) receptor antagonists, distinguishing them from the neurotoxic endogenous metabolite, quinolinic acid (pyridine-2,3-dicarboxylic acid). Detailed experimental protocols for key synthetic methods, quantitative data on biological activities, and visualizations of synthetic workflows and signaling pathways are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: Distinguishing Quinoline-2,3-dicarboxylic Acid from Quinolinic Acid

Quinoline-2,3-dicarboxylic acid, a bicyclic heteroaromatic compound, is a significant scaffold in medicinal chemistry. It is crucial to distinguish it from the structurally related but biologically distinct quinolinic acid (pyridine-2,3-dicarboxylic acid). While both are dicarboxylic acids of a nitrogen-containing heterocycle, quinoline-2,3-dicarboxylic acid possesses a fused benzene ring. Quinolinic acid is a well-known neurotoxic agonist of the NMDA receptor, a key player in the kynurenine pathway of tryptophan metabolism.[1][2] In contrast, derivatives of quinoline-2,3-dicarboxylic acid have been explored as potential therapeutic agents, including as antagonists of the NMDA receptor.[3] This guide will focus exclusively on the history, synthesis, and biological importance of quinoline-2,3-dicarboxylic acid and its derivatives.

Historical Perspective: The Discovery and Early Synthesis

The precise first synthesis of quinoline-2,3-dicarboxylic acid is not definitively documented in readily available contemporary sources. However, early 20th-century chemical literature points towards its preparation through established named reactions for quinoline synthesis.

The Friedländer Synthesis

One of the earliest documented methods for preparing esters of quinoline-2,3-dicarboxylic acid is a variation of the Friedländer synthesis. In 1927, L. Hozer and S. von Niementowski reported the reaction of 2-aminobenzaldehyde with diethyloxalacetate.[2] This condensation reaction, a cornerstone in quinoline chemistry, provided a direct route to the quinoline-2,3-dicarboxylate scaffold. However, this method's utility for large-scale synthesis is hampered by the instability and challenging preparation of 2-aminobenzaldehyde.[2][4]

Ozonolysis of Acridine

Another classical approach involves the oxidative cleavage of a larger polycyclic aromatic system. The ozonolysis of acridine, a three-ring heterocyclic compound, followed by oxidative workup, yields quinoline-2,3-dicarboxylic acid.[2] While effective on a laboratory scale, the limited availability of acridine and the hazardous nature of ozonolysis make this method less practical for industrial applications.[2]

Evolution of Synthetic Methodologies

The challenges associated with early synthetic routes spurred the development of more efficient and scalable methods for the preparation of quinoline-2,3-dicarboxylic acid, primarily driven by its utility as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.

Synthesis from Aniline and Maleic Anhydride

A significant advancement in the synthesis of quinoline-2,3-dicarboxylic acid involves a multi-step process starting from readily available aniline and maleic anhydride. This method, detailed in a patent, provides a more practical route for large-scale production.[2] The key steps involve the formation of an anilinosuccinimide, followed by oxidation, cyclization, and subsequent hydrolysis to yield the final diacid.

Experimental Workflow for Synthesis from Aniline and Maleic Anhydride

G cluster_0 Step 1: N-Phenylmaleimide Formation cluster_1 Step 2: Anilinosuccinimide Formation cluster_2 Step 3: Oxidation cluster_3 Step 4: Acridinimide Formation (Cyclization) cluster_4 Step 5: Hydrolysis Aniline Aniline N_Phenylmaleimide N-Phenylmaleimide Aniline->N_Phenylmaleimide o-dichlorobenzene, 175-180°C MaleicAnhydride Maleic Anhydride MaleicAnhydride->N_Phenylmaleimide N_Phenylmaleimide_step2 N-Phenylmaleimide Anilinosuccinimide N-Phenyl-3-anilinosuccinimide N_Phenylmaleimide_step2->Anilinosuccinimide Acetic Acid, 120°C Aniline_step2 Aniline Aniline_step2->Anilinosuccinimide Anilinosuccinimide_step3 N-Phenyl-3-anilinosuccinimide Anilinomaleimide N-Phenyl-3-anilinomaleimide Anilinosuccinimide_step3->Anilinomaleimide MnO₂, Toluene, reflux Anilinomaleimide_step4 N-Phenyl-3-anilinomaleimide Acridinimide N-Phenylacridinimide Anilinomaleimide_step4->Acridinimide Toluene, reflux DMF_DMA Dimethylformamide dimethyl acetal (DMF-DMA) DMF_DMA->Acridinimide Acridinimide_step5 N-Phenylacridinimide QDCA Quinoline-2,3-dicarboxylic acid Acridinimide_step5->QDCA 1. NaOH, Ethanol/Water, reflux 2. HCl

Caption: Synthetic workflow for quinoline-2,3-dicarboxylic acid.

Detailed Experimental Protocols

Friedländer Synthesis of Diethyl Quinoline-2,3-dicarboxylate
  • Reaction: 2-Aminobenzaldehyde with diethyl oxalacetate.

  • Procedure: A solution of 2-aminobenzaldehyde (1.0 eq) in ethanol is treated with diethyl oxalacetate (1.1 eq) in the presence of a catalytic amount of a base (e.g., piperidine or sodium ethoxide). The mixture is heated to reflux for several hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford diethyl quinoline-2,3-dicarboxylate.

  • Note: Due to the instability of 2-aminobenzaldehyde, it is often generated in situ from a stable precursor.[4]

Synthesis of N-Phenyl-3-anilinosuccinimide
  • Reaction: N-Phenylmaleimide with aniline.

  • Procedure: A solution of N-phenylmaleimide (1.0 eq) and aniline (1.05 eq) in glacial acetic acid is heated at 120 °C for 30 minutes.

  • Work-up and Purification: The reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration and recrystallized from a suitable solvent like isopropyl alcohol to yield N-phenyl-3-anilinosuccinimide.[5]

Hydrolysis of N-Phenylacridinimide to Quinoline-2,3-dicarboxylic Acid
  • Reaction: Base-mediated hydrolysis of N-phenylacridinimide.

  • Procedure: A mixture of N-phenylacridinimide (1.0 eq) and sodium hydroxide (4.0 eq) in a mixture of ethanol and water is heated at reflux for three hours. Water is then added, and the ethanol is removed by distillation. The resulting aqueous solution is heated at reflux for an additional two hours.

  • Work-up and Purification: The solution is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise until the mixture is acidic, leading to the precipitation of quinoline-2,3-dicarboxylic acid. The solid product is collected by filtration, washed with water, and dried.[5]

Synthetic Method Starting Materials Key Reagents Typical Yield Reference
Friedländer Synthesis2-Aminobenzaldehyde, Diethyl oxalacetateBase catalyst (e.g., piperidine)Moderate[2]
OzonolysisAcridineOzone, Oxidizing agent (e.g., H₂O₂)Variable[2]
From AnilinosuccinimideN-Phenyl-3-anilinosuccinimideMnO₂, DMF-DMA, NaOH, HClGood[5]

Biological and Pharmacological Significance

The quinoline carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[6] Derivatives of quinoline-2,3-dicarboxylic acid have been investigated for various therapeutic applications.

NMDA Receptor Antagonism

While quinolinic acid is a known agonist at the NMDA receptor, certain derivatives of quinoline-2-carboxylic acid act as antagonists at the glycine co-agonist site of the NMDA receptor.[3] This antagonistic activity is of significant interest for the development of neuroprotective agents for conditions associated with glutamate excitotoxicity.

Signaling Pathway of NMDA Receptor Modulation

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Site Glutamate Site NMDA_Receptor->Glutamate_Site Glycine_Site Glycine Site NMDA_Receptor->Glycine_Site Ion_Channel Ion Channel (Ca²⁺, Na⁺) NMDA_Receptor->Ion_Channel Excitatory Signal Excitatory Signal Ion_Channel->Excitatory Signal Opens Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds Quinoline_Derivative Quinoline-2-carboxylic Acid Derivative (Antagonist) Quinoline_Derivative->Glycine_Site Binds (Antagonist) Blocks Glycine Binding Quinoline_Derivative->Ion_Channel Prevents Opening Quinolinic_Acid Quinolinic Acid (Agonist) Quinolinic_Acid->Glutamate_Site Binds (Agonist)

Caption: Modulation of the NMDA receptor by agonists and antagonists.

Other Biological Activities

Derivatives of quinoline carboxylic acids have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Various substituted quinoline-3-carboxylic acids have been synthesized and evaluated for their potential as antimicrobial agents.

  • Anti-inflammatory and Antiproliferative Effects: Studies have shown that certain quinoline carboxylic acid derivatives exhibit anti-inflammatory properties and can inhibit the proliferation of cancer cell lines.[6]

Derivative Class Biological Target/Activity Reported IC₅₀/Activity Reference
4-Substituted-quinoline-2-carboxylic acidsGlycine site of NMDA receptor (antagonist)IC₅₀ = 0.57 µM (for 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid)
Quinoline-3-carboxylic acidsProtein kinase CK2 (inhibitor)IC₅₀ in the range of 0.65 to 18.2 µM[7]
Quinoline-4-carboxylic acidsDihydroorotate Dehydrogenase (DHODH) (inhibitor)Potent inhibition observed[8]
Various quinoline carboxylic acidsAnti-inflammatory (LPS-induced in RAW264.7 macrophages)Appreciable anti-inflammatory affinities[6]

Conclusion

Quinoline-2,3-dicarboxylic acid and its derivatives represent a versatile and historically significant class of heterocyclic compounds. From their early synthesis through classical organic reactions to the development of more robust industrial processes, the chemistry of these molecules has continually evolved. Their diverse biological activities, particularly the NMDA receptor antagonism exhibited by certain derivatives, underscore their potential as scaffolds for the development of novel therapeutics. This guide provides a foundational understanding for researchers and scientists to further explore the rich chemistry and pharmacology of quinoline-2,3-dicarboxylic acids.

References

Methodological & Application

Metal-Free Synthesis of Substituted Quinoline-2,4-dicarboxylates: An Efficient Approach for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The development of efficient and environmentally benign synthetic methodologies for substituted quinolines is therefore of significant interest to the drug development community. Traditional syntheses of quinolines often rely on harsh reaction conditions, toxic reagents, or transition-metal catalysts, which can lead to product contamination with trace metals—a critical concern in pharmaceutical manufacturing.[2][3] This document details a robust and versatile metal-free protocol for the synthesis of substituted quinoline-2,4-dicarboxylates, offering a cleaner and more sustainable alternative.

Method Overview: Iodine-Catalyzed One-Pot Synthesis

Advantages of the Metal-Free Approach:

  • Avoids Metal Contamination: Crucial for the synthesis of active pharmaceutical ingredients (APIs).[3]

  • Environmentally Benign: Utilizes a low-cost and non-toxic catalyst (molecular iodine).[3]

  • High Atom Economy: A one-pot, pseudo three-component reaction maximizes the incorporation of starting materials into the final product.

  • Broad Substrate Scope: Tolerates a variety of substituents on the aryl amine, allowing for the generation of diverse compound libraries.[3]

  • Operational Simplicity: The procedure is straightforward and does not require specialized equipment.[3]

Data Presentation

The following table summarizes the substrate scope and corresponding yields for the metal-free synthesis of various substituted quinoline-2,4-dicarboxylates, as adapted from the literature.

EntryAryl Amine Substituent (R¹)Dialkyl Acetylenedicarboxylate (R²)ProductYield (%)
1HMethylDimethyl quinoline-2,4-dicarboxylate85
24-MethylMethylDimethyl 6-methylquinoline-2,4-dicarboxylate88
34-MethoxyMethylDimethyl 6-methoxyquinoline-2,4-dicarboxylate90
44-ChloroMethylDimethyl 6-chloroquinoline-2,4-dicarboxylate82
54-BromoMethylDimethyl 6-bromoquinoline-2,4-dicarboxylate80
63-MethylMethylDimethyl 7-methylquinoline-2,4-dicarboxylate78
73-MethoxyMethylDimethyl 7-methoxyquinoline-2,4-dicarboxylate85
82-MethylMethylDimethyl 8-methylquinoline-2,4-dicarboxylate75
9HEthylDiethyl quinoline-2,4-dicarboxylate83
104-MethylEthylDiethyl 6-methylquinoline-2,4-dicarboxylate86

Experimental Protocols

General Procedure for the Metal-Free Synthesis of Substituted Quinoline-2,4-dicarboxylates

Materials:

  • Substituted aryl amine (1.0 mmol)

  • Dialkyl acetylenedicarboxylate (2.2 mmol)

  • Molecular iodine (I₂) (0.2 mmol, 20 mol%)

  • Acetonitrile (CH₃CN) (3 mL)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted aryl amine (1.0 mmol), acetonitrile (3 mL), and molecular iodine (0.2 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the dialkyl acetylenedicarboxylate (2.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for the time required for the reaction to complete (typically monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure substituted quinoline-2,4-dicarboxylate.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials: Aryl Amine, Dialkyl Acetylenedicarboxylate, Iodine, Acetonitrile reaction Reaction Setup: Add reagents to flask, stir at 80 °C start->reaction 1. Mixing workup Workup: Cool to RT, remove solvent reaction->workup 2. Reaction Completion purification Purification: Column Chromatography workup->purification 3. Isolation product Final Product: Substituted Quinoline-2,4-dicarboxylate purification->product 4. Characterization

Caption: A schematic overview of the experimental workflow for the metal-free synthesis of substituted quinoline-2,4-dicarboxylates.

Proposed Reaction Mechanism

reaction_mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Second Michael Addition cluster_2 Step 3: Cyclization and Aromatization A Aryl Amine C Enamine Intermediate A->C B Dialkyl Acetylenedicarboxylate B->C E Dienamine Intermediate C->E D Second Molecule of Dialkyl Acetylenedicarboxylate D->E F Intramolecular Cyclization E->F G Oxidative Aromatization (Iodine-mediated) F->G H Quinoline-2,4-dicarboxylate G->H

Caption: The proposed reaction mechanism involves a sequence of Michael additions followed by cyclization and iodine-mediated aromatization.

References

Application of Dimethyl Quinoline-2,3-dicarboxylate in the Synthesis of Imidazolinone Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dimethyl Quinoline-2,3-dicarboxylate as a key starting material in the synthesis of potent imidazolinone herbicides. The primary herbicidal compound synthesized from this precursor is 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)quinoline-3-carboxylic acid, commonly known as Imazaquin.

Imazaquin is a selective, systemic herbicide effective for both pre- and post-emergence control of a wide spectrum of broad-leaved weeds and grasses.[1][2] Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][3][4][5] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][6][7] Inhibition of AHAS disrupts protein synthesis, which in turn interferes with DNA synthesis and cell growth, ultimately leading to plant death.[1]

Quantitative Data

The herbicidal efficacy of Imazaquin is well-established. While specific IC50 or EC50 values from single studies can vary depending on the target species and experimental conditions, its effectiveness is demonstrated by its application rates in agricultural settings.

HerbicideCommon NameApplication Rate (a.e./ha)Spectrum of Control
2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)quinoline-3-carboxylic acidImazaquin70-140 gBroad-leaved weeds, grasses, and sedges

a.e./ha: acid equivalent per hectare[1]

Experimental Protocols

The synthesis of Imazaquin from this compound is a multi-step process. The initial and crucial step, which is not explicitly detailed in the patent literature for imidazolinone synthesis, is the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid. Subsequently, the established patented procedures can be followed.

Step 1: Hydrolysis of this compound to Quinoline-2,3-dicarboxylic acid

This protocol is a standard procedure for the hydrolysis of esters to carboxylic acids.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask. A typical molar ratio is 1:2.5 (ester to base).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • If necessary, remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Acidify the solution to a low pH (typically pH 1-2) by the slow addition of concentrated hydrochloric acid. This will precipitate the dicarboxylic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitated Quinoline-2,3-dicarboxylic acid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product, for example, in a vacuum oven, to obtain the pure Quinoline-2,3-dicarboxylic acid.

Step 2: Synthesis of Quinoline-2,3-dicarboxylic anhydride

This protocol is based on procedures for the formation of anhydrides from dicarboxylic acids.

Materials:

  • Quinoline-2,3-dicarboxylic acid

  • Acetic anhydride or another suitable dehydrating agent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Place the dried Quinoline-2,3-dicarboxylic acid in a round-bottom flask.

  • Add an excess of acetic anhydride.

  • Heat the mixture, with stirring, to reflux.

  • Maintain the reflux until the reaction is complete, which can be monitored by the cessation of acetic acid evolution or by spectroscopic methods.

  • Cool the reaction mixture. The anhydride may precipitate upon cooling.

  • Remove the excess acetic anhydride under reduced pressure.

  • The crude anhydride can be purified by recrystallization from a suitable solvent if necessary.

Step 3: Synthesis of 2-(1-carbamoyl-1,2-dimethylpropylcarbamoyl)quinoline-3-carboxylic acid

This step involves the reaction of the anhydride with the key amine intermediate.

Materials:

  • Quinoline-2,3-dicarboxylic anhydride

  • 2-amino-2,3-dimethylbutanamide

  • A suitable aprotic solvent (e.g., dichloromethane, toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Quinoline-2,3-dicarboxylic anhydride in an appropriate aprotic solvent in a round-bottom flask.

  • Add a solution of 2-amino-2,3-dimethylbutanamide in the same solvent to the flask.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic.

  • Continue stirring until the reaction is complete, as indicated by TLC.

  • The product, an intermediate amide-acid, may precipitate from the reaction mixture.

  • The product can be isolated by filtration or by removing the solvent under reduced pressure.

Step 4: Cyclization to 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)quinoline-3-carboxylic acid (Imazaquin)

This is the final cyclization step to form the imidazolinone ring.

Materials:

  • 2-(1-carbamoyl-1,2-dimethylpropylcarbamoyl)quinoline-3-carboxylic acid

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide)

  • Water or a suitable solvent mixture

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Acid for neutralization (e.g., hydrochloric acid)

Procedure:

  • Suspend or dissolve the intermediate from Step 3 in an aqueous solution of a base such as sodium hydroxide.

  • Heat the mixture to facilitate the cyclization reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with an acid, such as hydrochloric acid, to precipitate the final product, Imazaquin.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry to obtain the final product.

Visualizations

Synthesis Workflow

G cluster_hydrolysis Step 1: Hydrolysis cluster_anhydride Step 2: Anhydride Formation cluster_amidation Step 3: Amidation cluster_cyclization Step 4: Cyclization A This compound B Quinoline-2,3-dicarboxylic acid A->B NaOH or KOH, H2O/EtOH, Reflux C Quinoline-2,3-dicarboxylic anhydride B->C Acetic Anhydride, Reflux D 2-(1-carbamoyl-1,2-dimethylpropylcarbamoyl) quinoline-3-carboxylic acid C->D 2-amino-2,3-dimethylbutanamide E 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) quinoline-3-carboxylic acid (Imazaquin) D->E Base, Heat

Caption: Synthetic pathway from this compound to Imazaquin.

Mode of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

G A Pyruvate C Acetohydroxyacid Synthase (AHAS) A->C B α-Ketobutyrate B->C D Acetolactate C->D E α-Aceto-α-hydroxybutyrate C->E F Valine, Leucine, Isoleucine (Branched-Chain Amino Acids) D->F E->F I Protein Synthesis F->I G Imazaquin G->C Inhibition H Inhibition J Plant Growth I->J

Caption: Mechanism of action of Imazaquin via inhibition of the AHAS enzyme.

References

Application Notes and Protocols for the Pharmaceutical Application of Dimethyl Quinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Dimethyl Quinoline-2,3-dicarboxylate as a precursor for the synthesis of advanced pharmaceutical agents, particularly focusing on the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Detailed experimental protocols and relevant data are provided to guide researchers in this promising area of drug discovery.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] this compound serves as a versatile precursor, readily transformed into key intermediates for the synthesis of potent and selective drug candidates. A critical application of this precursor is in the synthesis of quinoline-3-carboxylic acid, a foundational building block for a class of highly effective PARP inhibitors.[5][6]

PARP inhibitors represent a targeted cancer therapy that exploits the concept of synthetic lethality.[1] In cancers with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks, ultimately resulting in cancer cell death.[1][7] This targeted approach offers a promising therapeutic window, sparing healthy tissues with intact DNA repair mechanisms.[1]

This document outlines the synthetic pathway from this compound to quinoline-3-carboxamide-based PARP inhibitors, providing detailed protocols, quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step conversion of this compound to the key quinoline-3-carboxamide scaffold, which is the core of many potent PARP inhibitors.

Synthetic_Pathway precursor This compound intermediate Quinoline-3-carboxylic acid precursor->intermediate Hydrolysis & Decarboxylation final_product Quinoline-3-carboxamide (PARP Inhibitor) intermediate->final_product Amide Coupling

Caption: Synthetic route from this compound to Quinoline-3-carboxamide PARP inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Quinoline-3-carboxylic acid from this compound

This protocol describes the hydrolysis of this compound to 2,3-quinolinedicarboxylic acid, followed by selective decarboxylation to yield quinoline-3-carboxylic acid.[5]

Materials:

  • This compound

  • Methanol

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Concentrated Hydrochloric Acid (HCl)

  • Anisole

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel, filter paper)

  • Column chromatography setup (optional)

Procedure:

  • Hydrolysis:

    • Dissolve Dimethyl 2,3-quinolinedicarboxylate (e.g., 35.0 g) in methanol (100 mL) in a round-bottom flask.[5]

    • Add 10% aqueous NaOH solution (200 mL) to the flask.[5]

    • Heat the mixture to reflux for 2 hours with stirring.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the solution to a pH of approximately 2 with concentrated HCl, which will cause a precipitate to form.[5]

    • Collect the precipitate (2,3-quinolinedicarboxylic acid) by filtration, wash with cold water, and dry.[5]

  • Decarboxylation:

    • Add the dried 2,3-quinolinedicarboxylic acid (e.g., 26.1 g) to anisole (300 mL) in a suitable reaction vessel.[5]

    • Heat the mixture to 153°C with stirring and maintain this temperature for four hours. Caution: This decomposition reaction has the potential to be exothermic and should be heated slowly above 95°C.[5]

    • Cool the reaction mixture to room temperature. A precipitate of quinoline-3-carboxylic acid will form.[5]

    • Collect the solid product by filtration, wash with a cold solvent (e.g., petroleum ether), and dry.[5]

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

PrecursorProductYield
This compoundQuinoline-3-carboxylic acid~70%

Table 1: Expected yield for the synthesis of Quinoline-3-carboxylic acid.

Protocol 2: Synthesis of Quinoline-3-carboxamide Derivatives (General Procedure for Amide Coupling)

This protocol outlines a general method for the coupling of quinoline-3-carboxylic acid with a desired amine to form the corresponding quinoline-3-carboxamide, a key step in the synthesis of many PARP inhibitors.

Materials:

  • Quinoline-3-carboxylic acid

  • Substituted amine (e.g., aniline, piperazine derivative)

  • Coupling agent (e.g., HATU, HBTU, EDCI/HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies (separatory funnel, drying agent, silica gel for chromatography)

Procedure:

  • To a solution of quinoline-3-carboxylic acid (1.0 eq) in an anhydrous solvent under an inert atmosphere, add the coupling agent (1.1-1.5 eq) and the organic base (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline-3-carboxamide.

Biological Evaluation of Quinoline-3-carboxamide Derivatives as PARP Inhibitors

The synthesized quinoline-3-carboxamide derivatives can be evaluated for their potential as PARP inhibitors through a series of in vitro assays.

Protocol 3: PARP-1 Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of PARP-1.

Materials:

  • Synthesized quinoline-3-carboxamide compounds

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well plates

  • Plate reader

Procedure:

  • Coat a 96-well plate with histone H1.

  • Add a mixture of the PARP-1 enzyme and the test compound at various concentrations to the wells.

  • Initiate the PARylation reaction by adding biotinylated NAD+.

  • Incubate the plate to allow the reaction to proceed.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to detect the biotinylated poly(ADP-ribose) chains.

  • Add TMB substrate and measure the absorbance at a specific wavelength using a plate reader.

  • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the PARP-1 activity.

Protocol 4: Cell-Based Cytotoxicity Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines, particularly those with and without BRCA mutations.

Materials:

  • Synthesized compounds

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)

  • BRCA-proficient cancer cell line (for comparison)

  • Normal human cell line (e.g., WISH)

  • Cell culture medium and supplements

  • MTT or CellTiter-Glo® reagent

  • 96-well cell culture plates

  • Incubator

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT or CellTiter-Glo® reagent to the wells.

  • Measure the absorbance or luminescence using a plate reader to determine cell viability.

  • Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Quantitative Data:

Compound ClassTargetBiological Activity (IC50)Reference
Quinoxaline-based derivativesPARP-12.31 - 57.35 nM[8]
Quinazolinone derivativesPARP-1Docking scores > Niraparib[5]
Thiopyranoquinoline carboxamidesPARP-10.045 µM[9]
Quinoline-3-carboxamidesATM KinasePromising cytotoxicity[10]

Table 2: Representative biological activity data for quinoline-based PARP and ATM kinase inhibitors.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for the synthesized quinoline-3-carboxamide PARP inhibitors is the induction of synthetic lethality in cancer cells with deficient homologous recombination (HR) DNA repair pathways.

PARP_Inhibition_Pathway cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell Cancer Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 dsb1 Double-Strand Break (DSB) ssb1->dsb1 Replication ber Base Excision Repair (BER) parp1->ber cell_survival1 Cell Survival ber->cell_survival1 hr Homologous Recombination (HR) dsb1->hr hr->cell_survival1 ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 dsb2 Double-Strand Break (DSB) ssb2->dsb2 Replication parp_inhibitor Quinoline-3-carboxamide (PARP Inhibitor) parp_inhibitor->parp2 hr_deficient Defective HR dsb2->hr_deficient apoptosis Apoptosis hr_deficient->apoptosis

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

In normal cells, both PARP-mediated base excision repair (BER) for single-strand breaks and homologous recombination (HR) for double-strand breaks are functional, ensuring genomic stability and cell survival.[7] In cancer cells with defective HR (e.g., due to BRCA mutations), the inhibition of PARP by quinoline-3-carboxamides prevents the repair of single-strand breaks. These unrepaired breaks are converted into toxic double-strand breaks during DNA replication.[1] The inability of the HR-deficient cancer cells to repair these double-strand breaks leads to genomic instability and ultimately, apoptosis (programmed cell death).[7]

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of quinoline-3-carboxamide-based PARP inhibitors.

Experimental_Workflow start Start: This compound synthesis1 Protocol 1: Synthesis of Quinoline-3-carboxylic acid start->synthesis1 synthesis2 Protocol 2: Synthesis of Quinoline-3-carboxamide Library synthesis1->synthesis2 purification Purification & Characterization (Chromatography, NMR, MS) synthesis2->purification bio_eval Biological Evaluation purification->bio_eval parp_assay Protocol 3: PARP-1 Inhibition Assay bio_eval->parp_assay cell_assay Protocol 4: Cytotoxicity Assay (BRCA+/BRCA- cell lines) bio_eval->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis parp_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis2 Iterative Design end End: Preclinical Candidate lead_optimization->end

Caption: A comprehensive workflow for the synthesis and evaluation of PARP inhibitors.

This workflow begins with the synthesis of the key intermediate, quinoline-3-carboxylic acid, from this compound. A library of quinoline-3-carboxamide derivatives is then synthesized and purified. These compounds undergo biological evaluation to determine their PARP-1 inhibitory activity and cytotoxicity. The resulting data is used to establish structure-activity relationships (SAR), guiding the design and synthesis of more potent and selective inhibitors in an iterative lead optimization process, ultimately aiming for the identification of a preclinical candidate.

References

Application Notes and Protocols for the Purification of Dimethyl Quinoline-2,3-dicarboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of dimethyl quinoline-2,3-dicarboxylate via recrystallization. The following sections outline the principles of recrystallization, a method for solvent selection, and a step-by-step purification protocol.

Introduction

This compound is a solid organic compound. The purity of such compounds is critical for their use in research and pharmaceutical development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle behind recrystallization is the difference in solubility of the compound in a hot solvent versus a cold solvent. An ideal recrystallization solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Data Presentation

Due to the limited availability of precise quantitative solubility data for this compound in the public domain, a table of ideal solvent characteristics is presented below. A protocol for determining a suitable solvent system is provided in the experimental section.

Table 1: Characteristics of an Ideal Recrystallization Solvent for this compound

CharacteristicDescription
High Solvating Power at Elevated Temperatures The solvent should readily dissolve the crude this compound at or near its boiling point.
Low Solvating Power at Low Temperatures The compound should have minimal solubility in the solvent at low temperatures (e.g., 0-4 °C) to ensure maximum recovery of the purified crystals.
Appropriate Boiling Point The solvent's boiling point should be low enough to be easily removed from the crystals after filtration but high enough to allow for a significant temperature difference for recrystallization.
Inertness The solvent must not react with this compound.
Volatility The solvent should be volatile enough to be easily evaporated from the purified crystals.
Impurity Solubility Profile Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (removed during filtration of the purified crystals).
Safety The solvent should have a low toxicity and flammability profile.

Experimental Protocols

Solvent Screening Protocol

To identify a suitable recrystallization solvent or solvent system, the following screening protocol should be performed:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, or acetone) dropwise at room temperature, vortexing after each addition, to assess solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath or on a heating block. Observe the solubility.

  • If the compound dissolves completely in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.

  • If no single solvent is ideal, a solvent-pair system can be evaluated. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Recrystallization Protocol for this compound

This protocol is a general guideline. The choice of solvent and the volumes used should be optimized based on the results of the solvent screening. Based on literature for similar quinoline derivatives, solvents such as acetonitrile or alcohols like isopropanol are good starting points.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., acetonitrile, isopropanol, or a suitable solvent pair)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by air drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature well below the melting point of the compound.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity. Further analysis by techniques such as NMR or HPLC can also be performed to confirm purity.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration to Collect Crystals ice_bath->filter wash Wash Crystals with Ice-Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Select Potential Solvents test_rt_solubility Test Solubility at Room Temperature start->test_rt_solubility rt_soluble Soluble at RT? test_rt_solubility->rt_soluble test_hot_solubility Test Solubility in Hot Solvent rt_soluble->test_hot_solubility No bad_solvent Unsuitable Solvent rt_soluble->bad_solvent Yes hot_soluble Soluble when Hot? test_hot_solubility->hot_soluble cool_solution Cool Solution hot_soluble->cool_solution Yes hot_soluble->bad_solvent No crystals_form Crystals Form? cool_solution->crystals_form good_solvent Suitable Solvent Found crystals_form->good_solvent Yes consider_pair Consider for Solvent Pair crystals_form->consider_pair No

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Application Notes and Protocols for the Purification of Quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods and protocols for the purification of quinolinecarboxylic acid derivatives, essential intermediates and active pharmaceutical ingredients in drug development. The following sections offer guidance on various purification techniques, including recrystallization, column chromatography, and high-performance liquid chromatography (HPLC), complete with quantitative data, experimental protocols, and workflow visualizations.

Introduction to Purification Strategies

The purity of quinolinecarboxylic acid derivatives is paramount for their use in pharmaceutical applications, as impurities can affect efficacy, safety, and stability. The choice of purification method depends on the physicochemical properties of the target compound and its impurities, the desired purity level, and the scale of the operation. Common impurities may include unreacted starting materials, byproducts from the synthesis, or over-oxidized derivatives.[1]

This guide outlines three primary purification techniques:

  • Recrystallization: A robust method for purifying solid compounds based on differences in solubility.

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique suitable for both analytical quantification and preparative purification, including the separation of enantiomers.

Recrystallization

Recrystallization is a widely used and effective technique for purifying solid quinolinecarboxylic acid derivatives. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2]

General Principles of Solvent Selection

An ideal recrystallization solvent should exhibit the following characteristics:[3]

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • Impurities should either be highly soluble or insoluble in the solvent at all temperatures.

  • The solvent should be chemically inert towards the compound.

  • The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out".[4]

Common solvents for the recrystallization of quinolinecarboxylic acid derivatives include N,N-dimethylformamide (DMF), ethanol, acetonitrile, and mixtures such as dimethylformamide/methanol and ether-normal hexane.[3][5][6]

Experimental Protocol: Recrystallization of a Quinolinecarboxylic Acid Derivative

This protocol provides a general procedure for the recrystallization of a crude quinolinecarboxylic acid derivative.

Materials:

  • Crude quinolinecarboxylic acid derivative

  • Recrystallization solvent (e.g., N,N-dimethylformamide)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Add small portions of hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Subsequently, place the flask in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 90-95 °C) until a constant weight is achieved.[8]

Quantitative Data: Recrystallization

The effectiveness of recrystallization is demonstrated by the increase in purity and the overall yield.

CompoundInitial Purity (%)Solvent SystemConditionsFinal Purity (%)Yield (%)Reference
6-fluoro-1-methyl-7-[4-(5-methyl-2-oxo-1,3-dioxolene-4-yl)methyl-1-piperazinyl]-4-oxo-4H-[5][9]thiazeto[3,2-a]quinoline-3-carboxylic acid89.9N,N-dimethylformamide (DMF)Heated to 100°C for 1 hour, then cooled97.8-[5]
1-ethyl-6-fluoro-4-oxo-7-(1-methyl-piperazino)-1,4-dihydro-quinoline-3-carboxylic acid-Dimethylformamide/MethanolRecrystallization-84[8]
2-toluquinoline-4-carboxylic acid--Reaction mixture pH adjusted to 5-6, followed by suction filtration-99[10]
8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid ethyl ester--Saponification followed by acidification and crystallization--[6]

Yield data is not always available in the provided references.

Recrystallization Workflow

G Recrystallization Workflow start Start: Crude Quinolinecarboxylic Acid Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Purified Product dry->end

Recrystallization Process Flow

Column Chromatography

Column chromatography is a powerful technique for separating quinolinecarboxylic acid derivatives from impurities with different polarities.[1] Silica gel is a commonly used stationary phase for this class of compounds.

Experimental Protocol: Column Chromatography

This protocol describes a general procedure for the purification of a quinolinecarboxylic acid derivative using silica gel column chromatography.

Materials:

  • Crude quinolinecarboxylic acid derivative

  • Silica gel (60-120 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate gradient)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute compounds with increasing polarity.[1]

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.[1]

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified compound.

Quantitative Data: Column Chromatography

Quantitative data for column chromatography often focuses on the purity of the isolated product.

CompoundStationary PhaseEluent SystemPurity AchievedReference
2-Methyl-8-quinolinecarboxaldehydeSilica gelHexane/Ethyl Acetate gradientHigh[1]
Quinoline-2-carboxylate derivativeSilica gelNot specifiedHigh[11]

Specific purity percentages and yields are often dependent on the specific crude mixture and are not always reported in general protocols.

Column Chromatography Workflow

G Column Chromatography Workflow start Start: Crude Product pack Pack Silica Gel Column start->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Column Chromatography Process

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient method for both the analysis and purification of quinolinecarboxylic acid derivatives. It offers high resolution and is particularly useful for separating complex mixtures and for chiral separations.

Analytical HPLC

Analytical HPLC is used to determine the purity of a sample and to quantify the amount of the target compound.

This protocol is for the quantitative analysis of Quinoline-2-carboxylic acid.[12]

Instrumentation and Reagents:

  • HPLC system with UV-Vis detector

  • C18 Reverse-Phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • 0.1% Phosphoric acid in Water

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B (0-2 min), 10-90% B (2-10 min), 90% B (10-12 min), 90-10% B (12-13 min), 10% B (13-15 min)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 289 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh the sample and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

CompoundLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Quinoline-2-carboxylic acid---[12]

Specific LOD and LOQ values were not provided in the reference but the method was validated for these parameters.

Preparative HPLC

Preparative HPLC is used to isolate pure compounds from a mixture. The principles are similar to analytical HPLC, but it is performed on a larger scale with larger columns and higher flow rates.[13]

Chiral HPLC Separation

Many quinolinecarboxylic acid derivatives are chiral, and the separation of enantiomers is crucial for pharmaceutical applications. This can be achieved using chiral stationary phases (CSPs) or chiral mobile phase additives.[14]

This protocol provides a general approach for the chiral separation of quinolones using a macrocyclic glycopeptide antibiotic-based CSP.[9]

Instrumentation and Reagents:

  • HPLC system with UV detector

  • Chirobiotic T column (150 × 4.6 mm, 5.0 μm)

  • Methanol (MeOH), Acetonitrile (ACN), Water, Triethylamine (TEA)

Chromatographic Conditions:

  • Mobile Phase: A mixture of MeOH:ACN:Water:TEA (e.g., 70:10:20:0.1% or 60:30:10:0.1%)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength

CompoundResolution Factor (Rs)Separation Factor (α)Limit of Detection (ng)Limit of Quantification (ng)Reference
Quinolones1.80 - 2.252.86 - 6.04.0 - 1240 - 52[9]

HPLC Purification Workflow

G HPLC Purification Workflow cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up analytical_dev Develop Analytical Separation optimize Optimize for Purity, Yield, Throughput analytical_dev->optimize scale_up Scale Up to Preparative Column optimize->scale_up load_inject Load/Inject Sample scale_up->load_inject fractionate Fraction Collection load_inject->fractionate analyze Analyze Fractions fractionate->analyze pool Pool Pure Fractions analyze->pool isolate Isolate Product pool->isolate end End: Purified Product isolate->end start Start: Crude Mixture start->analytical_dev

Preparative HPLC Workflow

Conclusion

The purification of quinolinecarboxylic acid derivatives is a critical step in their development as pharmaceutical agents. The choice of purification method, whether recrystallization, column chromatography, or HPLC, should be tailored to the specific compound and the desired level of purity. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to effectively purify these important molecules.

References

Application Notes and Protocols: Synthesis of Dimethyl Quinoline-2,3-dicarboxylate via a Tandem Cycloaddition-like Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of dimethyl quinoline-2,3-dicarboxylate, a key scaffold in medicinal chemistry and materials science. The described method utilizes a robust and efficient tandem reaction sequence, commencing with ortho-azidobenzaldehyde and a suitable β-dicarbonyl compound, which proceeds through an intramolecular aza-Wittig reaction. This cycloaddition-like strategy offers a reliable route to highly functionalized quinoline core structures.

Introduction

Quinoline derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities and applications in materials science. The synthesis of polysubstituted quinolines, particularly those with ester functionalities at the 2- and 3-positions, is of significant interest for the development of novel therapeutic agents and functional materials. While traditional cycloaddition methods like the Diels-Alder or Povarov reactions are common for quinoline synthesis, they may not be optimal for achieving the specific 2,3-dicarboxylate substitution pattern.

This protocol details a tandem reaction involving a Knoevenagel condensation followed by an intramolecular aza-Wittig reaction. This sequence effectively acts as a cycloaddition equivalent for the construction of the quinoline ring system, offering good yields and a straightforward procedure. The reaction utilizes readily available starting materials, making it an attractive method for both academic and industrial research.[1][2]

Reaction Principle

The synthesis of this compound is achieved through a one-pot, multi-step reaction sequence starting from ortho-azidobenzaldehyde and a β-dicarbonyl compound. The key transformation is an intramolecular aza-Wittig reaction, which facilitates the formation of the heterocyclic ring.[1] The overall process can be described as follows:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between ortho-azidobenzaldehyde and a suitable β-dicarbonyl precursor.

  • Staudinger Reaction: The azide functional group reacts with triphenylphosphine to form an iminophosphorane intermediate.

  • Intramolecular Aza-Wittig Reaction: The newly formed iminophosphorane undergoes an intramolecular cyclization with the adjacent carbonyl group, leading to the formation of the quinoline ring system and triphenylphosphine oxide as a byproduct.

Experimental Data

The following table summarizes representative reaction conditions and yields for the synthesis of substituted quinolines via the Knoevenagel condensation/aza-Wittig reaction cascade, upon which the protocol for this compound is based.

Entryortho-Azidobenzaldehydeβ-Dicarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1UnsubstitutedKetosulfonamidePiperidineMeCN95675[1]
24-ChloroKetosulfonamidePiperidineMeCN95682[1]
34-MethoxyKetosulfonamidePiperidineMeCN95678[1]
4UnsubstitutedEthyl BenzoylacetateEt3NTolueneReflux1285[2]

Note: The yields and conditions are for analogous 3-substituted quinolines and serve as a basis for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 3-substituted quinolines via an intramolecular aza-Wittig reaction.[1][2]

Materials:

  • ortho-Azidobenzaldehyde

  • Dimethyl malonate

  • Triphenylphosphine (PPh₃)

  • Piperidine

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred solution of ortho-azidobenzaldehyde (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add dimethyl malonate (1.2 mmol) and triphenylphosphine (1.1 mmol).

  • Add piperidine (0.2 mmol) to the reaction mixture as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to 95 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product o-Azidobenzaldehyde o-Azidobenzaldehyde ReactionVessel One-Pot Reaction (Acetonitrile, 95°C, 6-12h) o-Azidobenzaldehyde->ReactionVessel Dimethyl Malonate Dimethyl Malonate Dimethyl Malonate->ReactionVessel Triphenylphosphine Triphenylphosphine Triphenylphosphine->ReactionVessel Piperidine Piperidine Piperidine->ReactionVessel SolventRemoval Solvent Evaporation ReactionVessel->SolventRemoval Purification Silica Gel Chromatography SolventRemoval->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism:

G Start o-Azidobenzaldehyde + Dimethyl Malonate Knoevenagel Knoevenagel Condensation (+ Piperidine) Start->Knoevenagel Intermediate1 Knoevenagel Adduct Knoevenagel->Intermediate1 Staudinger Staudinger Reaction (+ PPh3, - N2) Intermediate1->Staudinger Iminophosphorane Iminophosphorane Intermediate Staudinger->Iminophosphorane AzaWittig Intramolecular Aza-Wittig Reaction Iminophosphorane->AzaWittig CyclizedProduct Dihydroquinoline Intermediate AzaWittig->CyclizedProduct Byproduct Triphenylphosphine Oxide AzaWittig->Byproduct Aromatization Aromatization CyclizedProduct->Aromatization FinalProduct This compound Aromatization->FinalProduct

Caption: Mechanism of quinoline-2,3-dicarboxylate synthesis.

References

Application Notes: Quinoline Derivatives in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic structure that forms the core of numerous compounds with a wide array of biological activities.[1][2][3] In the field of oncology, quinoline derivatives have emerged as a highly significant class of anticancer agents.[4][5] Their structural versatility allows for modifications at various positions, leading to compounds that can interact with a diverse range of molecular targets crucial for cancer cell proliferation, survival, and migration.[1][6][7] This has resulted in the development of several clinically approved drugs and a multitude of promising candidates in preclinical and clinical trials.[8] These compounds exert their effects through various mechanisms, including the inhibition of critical enzymes like tyrosine kinases and topoisomerases, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][4][9]

These application notes provide an overview of the key mechanisms of action, a summary of the cytotoxic activity of representative derivatives, and detailed protocols for the in vitro evaluation of novel quinoline-based compounds as potential anticancer therapeutics.

Key Mechanisms of Action and Molecular Targets

Quinoline derivatives demonstrate a broad spectrum of anticancer activities by targeting multiple signaling pathways and cellular processes.

  • Tyrosine Kinase Inhibition: Many quinoline derivatives are designed to inhibit protein tyrosine kinases, which are critical enzymes in signaling pathways that regulate cell growth and proliferation.[6][7] A prime target is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers like non-small cell lung cancer.[10][11] Inhibitors bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and blocking downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately inhibiting cell proliferation and survival.[10][12] Several approved drugs, such as erlotinib and bosutinib, feature a quinoline core.[6][8]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR EGFR PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K Activates RAS Ras/Raf/MEK/ERK Pathway EGFR->RAS Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation EGF Growth Factor (e.g., EGF) EGF->EGFR Binds Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR Inhibits Autophosphorylation

EGFR signaling inhibition by a quinoline derivative.
  • DNA Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage DNA topology during replication and transcription.[13] Certain quinoline derivatives act as "poisons" for these enzymes, intercalating into the DNA and stabilizing the transient enzyme-DNA cleavage complex.[1][9] This prevents the re-ligation of the DNA strand, leading to the accumulation of double-strand breaks, which triggers DNA damage responses and ultimately induces apoptosis.[1] Camptothecin and its analogues are well-known quinoline alkaloids that function as topoisomerase I inhibitors.[6]

Topoisomerase_Inhibition DNA_Supercoiled Supercoiled DNA Topo Topoisomerase I/II DNA_Supercoiled->Topo Binds Cleavage_Complex Cleavable Complex (DNA-Topo) Topo->Cleavage_Complex Creates Nick DNA_Religated Re-ligated DNA Cleavage_Complex->DNA_Religated Re-ligation DNA_Damage DNA Strand Breaks Cleavage_Complex->DNA_Damage Replication Fork Collision Apoptosis Apoptosis DNA_Damage->Apoptosis Quinoline Quinoline Derivative Quinoline->Cleavage_Complex Stabilizes

Mechanism of topoisomerase inhibition by quinoline derivatives.
  • Tubulin Polymerization Inhibition: The microtubule network is critical for maintaining cell structure and for the formation of the mitotic spindle during cell division. Some quinoline derivatives bind to tubulin, the building block of microtubules, at the colchicine binding site.[6] This action inhibits tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[12]

  • Induction of Apoptosis: Beyond the mechanisms already described, quinoline derivatives can induce apoptosis through various other pathways. This includes modulating the expression of Bcl-2 family proteins to favor pro-apoptotic members (like Bax) over anti-apoptotic ones (like Bcl-2), leading to mitochondrial dysfunction.[14][15] They can also trigger the activation of caspases, the key executioner proteins in the apoptotic cascade.[16][17]

Data Presentation: Anticancer Activity of Representative Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of several quinoline derivatives against various human cancer cell lines, presented as IC₅₀ (concentration inhibiting 50% of cell growth) or GI₅₀ (concentration inhibiting 50% of cell growth) values.

Compound/Derivative ClassCancer Cell LineCell Line TypeIC₅₀ / GI₅₀ (µM)Mechanism of Action / TargetReference
Compound 5a MCF-7Breast0.025 - 0.082 (GI₅₀)EGFR/HER-2 Inhibitor[14]
Compound 5a A-549Lung0.025 - 0.082 (GI₅₀)EGFR/HER-2 Inhibitor[14]
Compound 12e MGC-803Gastric1.38 (IC₅₀)Induces ROS, G2/M Arrest[16]
Compound 12e HCT-116Colon5.34 (IC₅₀)Induces ROS, G2/M Arrest[16]
Compound 13e PC-3Prostate2.61 (GI₅₀)Pim-1 Kinase Inhibitor[18]
Compound 13h KG-1Leukemia2.98 (GI₅₀)Pim-1 Kinase Inhibitor[18]
Compound 6d A549Lung0.06 - 1.12 (IC₅₀)EGFR-TK Inhibitor[19]
Compound 8b A549Lung0.06 - 1.12 (IC₅₀)EGFR-TK Inhibitor[19]
Quinoline-Chalcone 39 A549Lung1.91 (IC₅₀)PI3K/Akt/mTOR Pathway[12]
Quinoline-Chalcone 40 K-562Leukemia5.29 (IC₅₀)PI3K/Akt/mTOR Pathway[12]
Indeno[1,2-c]quinoline 19 HeLaCervical0.23 (GI₅₀)Topoisomerase I/II Inhibitor[20]
Pyrazolo[4,3-f]quinoline 2E NUGC-3Gastric< 8 (GI₅₀)Topoisomerase IIα Inhibitor[13]
Compound 21 H1975 (L858R/T790M)Lung (Mutant EGFR)0.21 (IC₅₀)Mutant EGFR Inhibitor[21]
bis-quinoline 2a U937Leukemia< 1 (IC₅₀)DNMT Inhibitor, Apoptosis[17]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of quinoline derivatives on cancer cell lines by measuring metabolic activity.[22]

MTT_Workflow start Start seed 1. Seed Cancer Cells in 96-well plate start->seed incubate1 2. Incubate 24h (for cell attachment) seed->incubate1 treat 3. Add serial dilutions of Quinoline Derivative incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance at 570 nm solubilize->read calculate 9. Calculate % Viability and determine IC50 read->calculate end End calculate->end

Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • Test quinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO, final concentration <0.5%) and positive control wells.[22]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[22]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[22]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using appropriate software.

Protocol 2: Analysis of Apoptosis by Western Blot

This protocol is used to detect changes in the expression levels of key apoptosis-related proteins (e.g., caspases, Bcl-2 family) following treatment with a quinoline derivative.[23][24]

WB_Workflow start Start: Treat cells with Quinoline Derivative lysis 1. Cell Lysis & Protein Extraction (RIPA buffer) start->lysis quant 2. Protein Quantification (BCA or Bradford Assay) lysis->quant sds 3. SDS-PAGE (Protein Separation by Size) quant->sds transfer 4. Electrotransfer to PVDF/NC Membrane sds->transfer block 5. Blocking (5% milk or BSA) transfer->block primary_ab 6. Primary Antibody Incubation (e.g., anti-cleaved caspase-3) block->primary_ab secondary_ab 7. HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detect 8. Chemiluminescent Detection & Imaging secondary_ab->detect analyze 9. Data Analysis (Densitometry) detect->analyze end End analyze->end

Workflow for Western Blot analysis of apoptotic proteins.

Materials:

  • Treated and untreated cell pellets

  • Ice-cold PBS

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • Protein assay kit (BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Wash treated cells with ice-cold PBS and lyse using RIPA buffer. Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[25]

  • Protein Quantification: Determine the protein concentration of the supernatant (lysate) using a BCA or Bradford assay.[25]

  • Sample Preparation: Normalize all samples to the same protein concentration. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[25]

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23][25]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[25]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[26]

  • Analysis: Analyze the band intensities using densitometry software. Normalize the expression of target proteins to a housekeeping protein (e.g., β-actin or GAPDH). An increase in the ratio of cleaved caspases or Bax/Bcl-2 suggests apoptosis induction.[23]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to quantify DNA content in cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow_Workflow start Start: Treat cells with Quinoline Derivative harvest 1. Harvest Cells (e.g., 1x10^6 cells) start->harvest wash 2. Wash with cold PBS harvest->wash fix 3. Fixation in cold 70% Ethanol (at least 30 min at 4°C) wash->fix wash2 4. Wash with PBS to remove ethanol fix->wash2 rnase 5. RNase A Treatment (to remove RNA) wash2->rnase pi_stain 6. Stain with Propidium Iodide (PI) (Intercalates with DNA) rnase->pi_stain acquire 7. Acquire Data on Flow Cytometer pi_stain->acquire analyze 8. Analyze DNA Content Histogram (G0/G1, S, G2/M phases) acquire->analyze end End analyze->end

Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Treated and untreated cells

  • Ice-cold PBS

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. For adherent cells, use trypsinization. Centrifuge and discard the supernatant.[27]

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes (or overnight) at 4°C.[27]

  • Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS to rehydrate the cells.[27]

  • RNase Treatment: Resuspend the cell pellet in PBS and add RNase A solution. Incubate for 30 minutes at 37°C to ensure that only DNA is stained.[28]

  • PI Staining: Add PI staining solution to the cells. Incubate for 15-30 minutes at room temperature in the dark.[27][28]

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.[27]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl Quinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl Quinoline-2,3-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and overcome common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Friedländer synthesis of this compound can stem from several factors. The traditional method can be hampered by harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can lead to product decomposition or the formation of side products.[1][2] The instability of one of the key starting materials, 2-aminobenzaldehyde, which can self-condense, is another significant challenge.[3]

To improve the yield, consider the following optimizations:

  • Catalyst Choice: Modern adaptations of the Friedländer synthesis have introduced a variety of catalysts to improve yields under milder conditions.[2][4] For instance, the use of iodine or p-toluenesulfonic acid has enabled the reaction to proceed efficiently under solvent-free conditions.[2] Lewis acids have also been shown to effectively catalyze this reaction.[4]

  • Reaction Conditions: The reaction is sensitive to temperature. While the classical approach often requires high temperatures for cyclization, this can also lead to degradation.[1] A thorough examination of the time-temperature profile is recommended to find the optimal balance for product formation versus decomposition.

  • Alternative Starting Materials: To circumvent the instability of 2-aminobenzaldehyde, consider using a more stable precursor, such as o-nitrobenzaldehyde, and performing an in-situ reduction to the amine before the condensation step.

Q2: I am observing the formation of significant side products during my synthesis. What are they likely to be and how can I minimize them?

A2: Side product formation is a common issue. In the context of the Friedländer synthesis for this compound, likely side products include:

  • Uncyclized Intermediates: Incomplete cyclization can lead to the isolation of the intermediate enamine or aldol adducts. Ensuring adequate reaction time and temperature, as well as the appropriate catalyst, is crucial for driving the reaction to completion.

  • Aldol Condensation of the Ketone: If a ketone with an α-methylene group is used as a reactant, it can undergo self-condensation under basic conditions.[2] To avoid this, one might consider using an imine analog of the o-aminoaryl aldehyde.[2]

  • Hydrolysis of the Ester Groups: If the reaction is carried out under harsh acidic or basic conditions with water present, one or both of the methyl ester groups can be hydrolyzed to the corresponding carboxylic acid.

To minimize these side products, careful control of reaction conditions is paramount. The use of milder catalysts and anhydrous solvents can be beneficial.

Q3: What is the most effective method for purifying crude this compound?

A3: Purification of quinoline derivatives can be challenging due to their potential for strong interactions with stationary phases like silica gel. Common purification methods include:

  • Column Chromatography: Silica gel column chromatography is a standard method. However, quinolines can streak or tail on acidic silica gel. To mitigate this, the silica gel can be deactivated with a base like triethylamine, or a different stationary phase such as alumina could be used. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be a highly effective method for obtaining pure material.[1]

  • Washing: For products that are poorly soluble in certain solvents, washing the crude solid with a solvent that dissolves impurities but not the product can be a simple and effective purification step.

Q4: Are there alternative synthetic routes to this compound that might offer higher yields or milder conditions?

A4: Yes, several alternative methods exist for the synthesis of quinoline-2,3-dicarboxylates. One notable approach involves the reaction of anilines with dimethyl acetylenedicarboxylate (DMAD). This method can proceed under metal-free conditions, using a catalyst like molecular iodine in a solvent such as acetonitrile at moderate temperatures (e.g., 80 °C).[5] This approach offers advantages such as avoiding metal contamination, using a low-cost and environmentally friendly catalyst, and often results in good yields with high regioselectivity.[5] Another patented method describes the synthesis starting from an N-substituted-3-anilinosuccinimide, which undergoes a series of transformations including oxidation, reaction with dimethylformamide dimethyl acetal, cyclization, and finally hydrolysis to yield quinoline-2,3-dicarboxylic acid, which can then be esterified.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagents.Ensure the catalyst is active and the reagents are pure. 2-Aminobenzaldehyde is particularly unstable and should be used fresh or from a reliable source.[3]
Incorrect reaction temperature.Optimize the reaction temperature. Some methods require heating, while others proceed at room temperature.[1][5] Monitor the reaction by TLC to track progress.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.
Formation of a Dark Tar High reaction temperatures.Reduce the reaction temperature. The Friedländer synthesis can be exothermic; consider cooling the reaction during the initial stages.
Strong acid or base catalyst.Use a milder catalyst, such as iodine or p-toluenesulfonic acid.[2]
Product is Difficult to Purify Strong binding to silica gel.Deactivate the silica gel with triethylamine before performing column chromatography. Alternatively, use alumina as the stationary phase.
Presence of acidic or basic impurities.Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) or a mild acid (e.g., dilute HCl) to remove corresponding impurities before chromatography.
Incomplete Reaction Insufficient reaction time.Extend the reaction time and monitor the disappearance of starting materials by TLC.
Catalyst deactivation.If using a heterogeneous catalyst, ensure it has not been poisoned by impurities in the starting materials or solvent.

Experimental Protocols

Method 1: Friedländer Annulation (Generalized Protocol)

This protocol is a generalized procedure for the synthesis of this compound via the Friedländer synthesis. The specific catalyst and conditions should be optimized for best results.

Materials:

  • 2-Aminobenzaldehyde

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Catalyst (e.g., Iodine, p-Toluenesulfonic acid, or a Lewis acid)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzaldehyde (1 equivalent) in the chosen solvent.

  • Add the catalyst (typically 10-20 mol%).

  • Slowly add dimethyl acetylenedicarboxylate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: Metal-Free Synthesis from Aniline and DMAD (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of quinoline-2,4-dicarboxylates and may require optimization for the 2,3-isomer.[5]

Materials:

  • Aniline

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Iodine (I₂)

  • Acetonitrile

Procedure:

  • To a solution of aniline (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add iodine (20 mol%).

  • Add dimethyl acetylenedicarboxylate (2.2 mmol) to the mixture.

  • Stir the reaction mixture at 80 °C for the required time (monitor by TLC, typically several hours).

  • After completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts for Friedländer Synthesis (Illustrative Data)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolReflux675General
Iodine (20 mol%)Solvent-free80290[2]
p-TSA (10 mol%)Solvent-free100185[2]
Lewis Acid (e.g., FeCl₃)AcetonitrileReflux488[6]

Note: This table presents illustrative data based on general knowledge of the Friedländer reaction and may need to be adapted based on specific experimental results for this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine 2-Aminobenzaldehyde, Catalyst, and Solvent B 2. Add Dimethyl Acetylenedicarboxylate A->B C 3. Heat and Stir (Monitor by TLC) B->C D 4. Cool Reaction and Isolate Crude Product C->D E 5. Purify by Column Chromatography or Recrystallization D->E F Pure Dimethyl Quinoline- 2,3-dicarboxylate E->F

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction Cause1 Poor Reagent Quality (esp. 2-Aminobenzaldehyde) Start->Cause1 Cause2 Suboptimal Temperature or Reaction Time Start->Cause2 Cause3 Ineffective Catalyst Start->Cause3 Cause4 Side Reactions (e.g., Tar Formation) Start->Cause4 Sol1 Use Fresh/Purified Reagents Cause1->Sol1 Sol2 Optimize Temperature and Time (Monitor with TLC) Cause2->Sol2 Sol3 Screen Different Catalysts (e.g., I₂, p-TSA, Lewis Acids) Cause3->Sol3 Sol4 Use Milder Conditions (Lower Temp, Milder Catalyst) Cause4->Sol4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Quinoline Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions in quinoline synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common quinoline synthesis reactions.

Skraup Synthesis

Problem 1: The reaction is extremely vigorous and difficult to control.

  • Root Cause: The Skraup synthesis is notoriously exothermic, which can lead to a runaway reaction.[1][2]

  • Solution:

    • Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture. Ferrous sulfate acts as an oxygen carrier, allowing for a smoother, more controlled oxidation.[1][2][3]

    • Controlled Reagent Addition: Add concentrated sulfuric acid slowly while ensuring efficient cooling of the reaction vessel.[2]

    • Efficient Stirring: Maintain vigorous and constant stirring to dissipate heat effectively and prevent the formation of localized hotspots.[2]

Problem 2: Low yield and significant tar formation.

  • Root Cause: The harsh acidic and oxidizing conditions of the Skraup synthesis can lead to the polymerization of reactants and intermediates, resulting in tar formation and reduced product yield.[1][2] This can be exacerbated by uncontrolled reaction temperatures.[1]

  • Solution:

    • Optimize Temperature: Gently heat the reaction to initiate it, and then control the exothermic phase to avoid excessive temperatures.[2]

    • Use a Moderator: As mentioned above, ferrous sulfate can help control the reaction rate and minimize charring.[2]

    • Purification: A common method for isolating the quinoline derivative from the tarry residue is steam distillation followed by extraction.[2][4]

Doebner-von Miller Synthesis

Problem 1: Low yield due to the formation of a large amount of polymeric material.

  • Root Cause: The strong acid catalysts used in the Doebner-von Miller reaction can promote the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[5]

  • Solution:

    • Biphasic Solvent System: Employing a two-phase system, such as toluene and aqueous hydrochloric acid, can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[5]

    • Optimize Acid Catalyst: The choice and concentration of the acid are critical. While strong acids are necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄).[5][6]

    • Gradual Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to maintain a low concentration and favor the desired reaction.[5][6]

Problem 2: Formation of a complex mixture of byproducts.

  • Root Cause: The acidic and high-temperature conditions can lead to various side reactions.[6]

  • Solution:

    • Controlled Addition: Slowly adding the α,β-unsaturated carbonyl compound can help manage the reaction rate and minimize the formation of byproducts.[6]

    • Temperature Optimization: Careful control of the reaction temperature is crucial to avoid decomposition of reactants and products.[6]

Combes Synthesis

Problem 1: Formation of regioisomers.

  • Root Cause: When using unsymmetrical β-diketones, cyclization can occur on either side, leading to a mixture of regioisomers. The outcome is influenced by both steric and electronic effects.[4][7]

  • Solution:

    • Temperature Control: Carefully controlling the reaction temperature can influence the selectivity. For instance, in the related Conrad-Limpach-Knorr synthesis, lower temperatures favor the kinetic product, while higher temperatures yield the thermodynamic product.[4]

Problem 2: Low yield.

  • Root Cause: Inefficient cyclization of the intermediate Schiff base.

  • Solution:

    • Catalyst Choice: While traditionally using strong acids like sulfuric acid, mixtures like polyphosphoric acid (PPA) and an alcohol to form a polyphosphoric ester (PPE) can be more effective as a dehydrating agent.[7]

Friedländer Synthesis

Problem 1: Low yield.

  • Root Cause: Several factors can contribute to low yields, including impure starting materials, non-anhydrous conditions with moisture-sensitive catalysts, and suboptimal catalyst choice or reaction conditions.[6]

  • Solution:

    • Purity of Starting Materials: Ensure the purity of the 2-aminoaryl aldehyde/ketone and the carbonyl compound.

    • Anhydrous Conditions: If using a moisture-sensitive Lewis acid catalyst, ensure the reaction is carried out under strictly anhydrous conditions.[6]

    • Catalyst Screening: The effectiveness of a catalyst can be substrate-dependent. Consider screening various Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, ZnCl₂), or heterogeneous catalysts.[6][8]

    • Optimize Temperature and Time: Some reactions require heating to proceed efficiently, while others may benefit from longer reaction times at lower temperatures to minimize side product formation.[6]

Problem 2: Regioselectivity issues with unsymmetrical ketones.

  • Root Cause: The use of unsymmetrical ketones can lead to the formation of a mixture of regioisomers.[9]

  • Solution:

    • Reaction Conditions: Modifying the reaction temperature and solvent can sometimes alter the kinetic versus thermodynamic control of the reaction, thereby favoring one regioisomer.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of an oxidizing agent in the Skraup and Doebner-von Miller syntheses?

A1: In both the Skraup and Doebner-von Miller reactions, the initial cyclization product is a dihydroquinoline. An oxidizing agent, such as nitrobenzene or arsenic acid, is required to aromatize this intermediate to the final quinoline product.[1][3][6]

Q2: Can I use a ketone instead of an aldehyde in the Doebner-von Miller reaction?

A2: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may result in lower yields or the formation of complex product mixtures.[5]

Q3: What are the advantages of using microwave irradiation in quinoline synthesis?

A3: Microwave-assisted synthesis can offer several advantages, including significantly reduced reaction times, improved yields, and often milder reaction conditions, contributing to greener chemistry protocols.[10][11]

Q4: How do electron-donating or electron-withdrawing groups on the aniline affect the Skraup synthesis?

A4: Electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the cyclization step more difficult and leading to reduced yields.[1] Conversely, electron-donating groups can increase the reactivity.

Data Presentation

Table 1: Catalyst Performance in Friedländer Quinoline Synthesis [6]

2-Aminoaryl KetoneCarbonyl CompoundCatalystConditionsYield (%)
2-AminobenzophenoneEthyl acetoacetateIn(OTf)₃ (5 mol%)80 °C, 1 hr92
2-Amino-5-chlorobenzophenoneEthyl acetoacetateIn(OTf)₃ (5 mol%)80 °C, 1.5 hr90
2-AminobenzophenoneAcetonep-TsOH (10 mol%)Reflux, 6 hr85
2-Amino-5-nitrobenzophenoneAcetonep-TsOH (10 mol%)Reflux, 8 hr78

Table 2: Optimization of Reaction Conditions for a Solvent and Catalyst-Free Quinoline Synthesis [12]

CatalystSolventTime (min)Yield (%)
M-K-10MeOH2060
L-PROLINEMeOH/EtOH2065
NoneNone30085

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline [2][4]

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source. If the reaction becomes too vigorous, cool the flask. After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure completion.

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution.

  • Purification: Purify the crude quinoline by steam distillation. Extract the distillate with an organic solvent (e.g., toluene), dry the organic layer, and distill under reduced pressure.

Protocol 2: Friedländer Synthesis of a Substituted Quinoline [6]

  • Reaction Setup: To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1 mmol) and the carbonyl compound with an α-methylene group (1.2 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., In(OTf)₃, 5 mol%).

  • Reaction: Heat the reaction mixture at the optimized temperature (e.g., 80 °C) with stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, extract with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis & Optimization start Define Target Quinoline & Choose Synthesis Method lit_search Literature Search for Initial Conditions start->lit_search setup Setup Reaction lit_search->setup reaction Run Reaction setup->reaction monitor Monitor Progress (TLC, etc.) reaction->monitor monitor->reaction Continue workup Work-up monitor->workup Complete purify Purification workup->purify analysis Analyze Yield & Purity purify->analysis decision Satisfactory? analysis->decision optimize Optimize Conditions decision->optimize No finish Final Product decision->finish Yes optimize->setup Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization (H₂SO₄) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Friedlander_Logic Start Starting Materials: 2-Aminoaryl Aldehyde/Ketone + Carbonyl with α-Methylene Catalyst Catalyst Choice Start->Catalyst Base Base-Catalyzed Catalyst->Base Base Acid Acid-Catalyzed Catalyst->Acid Acid Schiff_Base Schiff Base Formation Base->Schiff_Base Aldol_Condensation Aldol Condensation Acid->Aldol_Condensation Schiff_Base->Aldol_Condensation Cyclodehydration Cyclodehydration Schiff_Base->Cyclodehydration Aldol_Condensation->Schiff_Base Aldol_Condensation->Cyclodehydration Product Quinoline Derivative Cyclodehydration->Product Cyclodehydration->Product

References

Troubleshooting low yield in Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis and why is it used?

The Friedländer synthesis is a classic organic reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde) to form a quinoline ring system.[1][2] This reaction, first reported by Paul Friedländer in 1882, is widely used for the synthesis of polysubstituted quinolines, which are important structural motifs in many biologically active compounds and pharmaceuticals.[3][4] The reaction is typically catalyzed by acids or bases.[1][2]

Q2: I am experiencing a very low yield in my Friedländer synthesis. What are the most common causes?

Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors:

  • Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acid or base catalysts, which can lead to side reactions and degradation of starting materials or products.[1][5]

  • Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst can result in low conversion rates or the formation of undesired side products.[6]

  • Incorrect Solvent: The reaction medium plays a significant role in the reaction's efficiency.[6]

  • Inappropriate Temperature: The reaction can be highly sensitive to temperature, with non-optimal temperatures leading to slow reaction rates or increased side product formation.[6]

  • Side Reactions: Competing reactions, such as the self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired quinoline.[1][5]

Q3: How can I improve the yield of my reaction?

To improve the yield, consider the following optimization strategies:

  • Catalyst Selection: Modern approaches often utilize milder and more efficient catalytic systems. These include ionic liquids, metal-organic frameworks, polymers, and nanocatalysts.[7] For instance, using choline hydroxide (ChOH) as a catalyst in water has been shown to achieve yields as high as 99% for the synthesis of 2-methyl-1,8-naphthyridine, a related heterocyclic compound.[6]

  • Solvent Choice: While traditional solvents like ethanol or DMF are used, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst.[6][8] In some cases, solvent-free conditions using an ionic liquid as both the catalyst and reaction medium can also provide excellent results.[9]

  • Temperature Optimization: The optimal temperature is dependent on the specific reactants and catalyst used. For example, a mild temperature of 50°C has been found to be optimal for ChOH-catalyzed synthesis in water, whereas reactions using basic ionic liquids may require higher temperatures around 80°C.[6]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and often improve yields.[10][11] For example, using neat acetic acid as both solvent and catalyst with microwave irradiation at 160°C can achieve quinoline synthesis in just 5 minutes in excellent yield.[11]

Troubleshooting Guide

Problem: Low or No Product Formation

Possible CauseSuggested Solution
Inactive Catalyst Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). For some reactions, SiO₂ nanoparticles have proven effective.[10]
Inappropriate Reaction Temperature Incrementally increase the reaction temperature (e.g., in 10 °C increments) and monitor the reaction progress by TLC.[6][12]
Poor Solubility of Reactants Switch to a more polar solvent like DMF or ethanol to improve solubility and energy absorption, especially in microwave-assisted reactions.[10]
Incomplete Reaction Increase the reaction time and monitor the progress using techniques like TLC or LC-MS to determine the optimal duration.[5]

Problem: Formation of Multiple Products (Poor Regioselectivity)

When using an unsymmetrical ketone, the condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.

Possible CauseSuggested Solution
Use of Unsymmetrical Ketones Introduce a directing group on the α-carbon of the ketone, such as a phosphoryl group, to control the regioselectivity.[1]
Inappropriate Catalyst The choice of catalyst can influence regioselectivity. Using specific amine catalysts or an ionic liquid like [Bmmim][Im] has been shown to favor the formation of a single product.[1][6]

Problem: Product Decomposition or Charring

Possible CauseSuggested Solution
Excessive Microwave Power Reduce the microwave power setting. Consider using intermittent irradiation (e.g., 1 minute on, 1 minute off) to allow for heat dissipation.[10]
Reaction Time is Too Long Reduce the overall reaction time and monitor the reaction progress closely using TLC to avoid over-exposure to high temperatures.[10]
Harsh Reaction Conditions Lower the reaction temperature to increase selectivity and minimize degradation.[10] Use milder reaction conditions or a more selective catalyst. For example, gold(III)-catalyzed reactions can proceed under milder conditions.[1]

Data Presentation

Table 1: Comparison of Catalysts for Friedländer Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
Choline hydroxide (ChOH)Water506 h99[6]
[Bmmim][Im]Neat80-High[6]
p-Toluenesulfonic acid/IodineSolvent-free--High[1]
Gold (catalytic)-Milder Conditions-High[1]
[bmim]HSO₄Solvent-free-ShortHigh[9]
[Msim][OOCCCl₃]Solvent-free-45 minup to 100[9]
Acetic Acid (Microwave)Neat1605 minExcellent[11]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol details a highly efficient and environmentally friendly method for a related naphthyridine synthesis, illustrating the principles of modern Friedländer-type reactions.[6]

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

Procedure:

  • To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of deionized water to the flask.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture vigorously for approximately 6 hours.

  • Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

  • Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.

Protocol 2: Iodine-Catalyzed Friedländer Annulation

This protocol describes a method using molecular iodine as a catalyst.[5]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (10 mol%)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.

Visualizations

Friedlander_Mechanism Friedländer Synthesis Mechanism Reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation (Rate-limiting) Enone α,β-Unsaturated Carbonyl (Enone) Aldol_Adduct->Enone - H₂O Imine Imine Intermediate Enone->Imine Intramolecular Condensation Quinoline Quinoline Product Imine->Quinoline - H₂O

Caption: Proposed reaction mechanism of the Friedländer synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Optimize_Catalyst Optimize Catalyst Check_Conditions->Optimize_Catalyst Suboptimal Catalyst Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Inappropriate Temperature Optimize_Solvent Optimize Solvent Check_Conditions->Optimize_Solvent Poor Solubility Consider_Alternatives Consider Alternative Methods (e.g., Microwave, Ionic Liquids) Check_Conditions->Consider_Alternatives Persistent Low Yield Success Improved Yield Optimize_Catalyst->Success Optimize_Temp->Success Optimize_Solvent->Success Consider_Alternatives->Success

Caption: A workflow for troubleshooting low yields in Friedländer synthesis.

References

Side product formation in the synthesis of quinoline dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Quinoline Dicarboxylates

Welcome to the technical support center for the synthesis of quinoline dicarboxylates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Quinoline Dicarboxylate

Q1: My reaction is resulting in a low yield of the target quinoline dicarboxylate. What are the common causes and how can I improve it?

A1: Low yields in quinoline dicarboxylate synthesis are a frequent issue and can stem from several factors, primarily incomplete reaction, side product formation, or product degradation. The optimal conditions are highly dependent on the specific synthetic route employed (e.g., Gould-Jacobs, Doebner-von Miller, Pfitzinger).

Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in anilines, dicarbonyl compounds, or solvents can interfere with the reaction. Ensure all reagents are pure and dry.

  • Optimize Reaction Temperature: Many quinoline syntheses, like the Gould-Jacobs and Combes reactions, require high temperatures for the cyclization step.[1][2] However, excessively high temperatures can lead to product decomposition.[2] A systematic study of the reaction temperature is recommended to find the optimal balance between reaction rate and product stability.

  • Check Catalyst and Stoichiometry: Ensure the correct catalyst (acid or base) is being used at the appropriate concentration. For instance, the Combes synthesis relies on acid-catalyzed ring closure.[3] The stoichiometry of reactants is also critical; for example, in the Doebner reaction, aniline, an aldehyde, and pyruvic acid are key components.[4]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product and any intermediates or side products. This will help determine the optimal reaction time and prevent product degradation from prolonged heating.[1]

  • Consider the Atmosphere: Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes improve yields.

Issue 2: Formation of Regioisomers

Q2: I am obtaining a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers is a common challenge, especially when using asymmetrically substituted anilines or dicarbonyl compounds in syntheses like the Combes, Gould-Jacobs, or Friedländer reactions.[2][3] Regioselectivity is generally governed by both steric and electronic factors of the substituents.

Troubleshooting Steps:

  • Analyze Substituent Effects:

    • Electronic Effects: Electron-donating groups on the aniline ring can direct cyclization, while strong electron-withdrawing groups may inhibit it.[5][6]

    • Steric Effects: Bulky substituents on either the aniline or the dicarbonyl compound can sterically hinder cyclization at a particular position, thus favoring the formation of one regioisomer over another.[3]

  • Modify Reaction Conditions:

    • Catalyst Choice: The type of acid or base catalyst can influence the reaction pathway and, consequently, the regioselectivity. For instance, polyphosphoric acid (PPA) is often used in the Combes synthesis and can favor specific isomers.[3]

    • Solvent: The polarity of the solvent can affect the stability of reaction intermediates, potentially influencing which regioisomer is favored.

  • Re-evaluate Synthetic Strategy: If modifying conditions does not provide the desired selectivity, consider a different synthetic route that offers better regiocontrol for your specific target molecule.

Issue 3: Unwanted Side Product Formation

Q3: My final product is contaminated with significant side products. What are the likely side reactions and how can I minimize them?

A3: Side product formation is a major cause of low yields and purification difficulties. The nature of the side products depends on the specific reaction.

  • Incomplete Cyclization: In the Gould-Jacobs reaction, the initial condensation product between the aniline and the malonate derivative is a stable intermediate.[1][7] Insufficient temperature or reaction time will result in this intermediate being a major component of the product mixture.

    • Solution: Increase the reaction temperature or time while monitoring for product degradation. Using high-boiling point solvents like Dowtherm A or mineral oil can facilitate the high temperatures required for cyclization.[2]

  • Self-Condensation: In reactions like the Friedländer synthesis, which uses a ketone with an α-methylene group, self-condensation of the ketone (an aldol reaction) can occur, especially under basic conditions.[8]

    • Solution: Use a non-enolizable ketone if possible, or modify the reaction conditions to favor the desired reaction pathway. For example, using an imine analog of the o-aminoaryl ketone can prevent aldol side reactions.[8]

  • Unintended Hydrolysis or Decarboxylation: Syntheses that produce quinoline dicarboxylate esters can be sensitive to harsh conditions. Strong acidic or basic conditions, particularly at high temperatures, can cause hydrolysis of the ester groups to carboxylic acids, which may then decarboxylate.[7][9]

    • Solution: Use milder conditions for the reaction and workup. If hydrolysis is necessary, it should be performed as a separate, controlled step. For sensitive substrates, deprotection of esters using reagents like BBr₃ at room temperature can be a milder alternative to strong base hydrolysis.[9]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key variables and their typical effects in common quinoline dicarboxylate syntheses. This should be used as a starting point for optimization.

Synthesis MethodKey VariableLow Setting EffectHigh Setting EffectCommon Side Products
Gould-Jacobs TemperatureIncomplete cyclization (intermediate remains)[1]Product degradation, decarboxylation[2]Anilidomethylenemalonate intermediate
Combes Acid Catalyst Conc.Slow or no cyclizationPotential for charring/degradationUncyclized enamine intermediate
Friedländer Base Catalyst Conc.Incomplete reactionIncreased aldol self-condensation[8]Aldol products, regioisomers
Pfitzinger Base (e.g., KOH)Incomplete ring opening of isatinFavored side product formation[9]Unreacted isatin, condensation byproducts

Experimental Protocols

Protocol 1: General Procedure for the Gould-Jacobs Reaction

This protocol describes a typical thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate derivative.

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by TLC to confirm the consumption of the aniline.

  • Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A or mineral oil) to the reaction mixture. Heat the mixture to 240-260°C.[2] Maintain this temperature for 15-30 minutes. Monitor the reaction by TLC for the formation of the quinoline product and the disappearance of the intermediate.

  • Workup and Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a non-polar solvent (e.g., hexane or ether) to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).[10]

Protocol 2: Purification of Quinoline Derivatives by Acid-Base Extraction

This protocol is useful for separating the basic quinoline product from non-basic impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic quinoline product will move to the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral or acidic impurities.

  • Basify the aqueous layer by slowly adding a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is > 9. The free quinoline base will precipitate or can be extracted.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified quinoline product.

Visualizations

Workflow for Troubleshooting Low Product Yield

low_yield_troubleshooting start Low Yield Observed check_purity Step 1: Verify Purity of Starting Materials start->check_purity monitor_rxn Step 2: Monitor Reaction (TLC, LC-MS) check_purity->monitor_rxn incomplete_rxn Is Reaction Incomplete? monitor_rxn->incomplete_rxn side_products Are Side Products Dominant? incomplete_rxn->side_products  No optimize_temp_time Action: Increase Temperature or Reaction Time incomplete_rxn->optimize_temp_time  Yes optimize_catalyst Action: Adjust Catalyst Type or Loading side_products->optimize_catalyst  Yes purification_issue Is Product Lost During Workup? side_products->purification_issue  No end Improved Yield optimize_temp_time->end change_conditions Action: Modify Conditions (Solvent, Atmosphere) optimize_catalyst->change_conditions change_conditions->end optimize_workup Action: Optimize Purification (e.g., Acid-Base Extraction) purification_issue->optimize_workup  Yes re_evaluate Consider Alternative Synthetic Route purification_issue->re_evaluate  No optimize_workup->end regioisomer_logic start Mixture of Regioisomers Detected analyze Analyze Steric and Electronic Effects start->analyze steric_clash Is one isomer disfavored by steric hindrance? analyze->steric_clash modify_sm Action: Modify Starting Material to Enhance Steric Bias steric_clash->modify_sm  Yes modify_conditions Action: Change Catalyst or Solvent to Influence Transition State steric_clash->modify_conditions  No end Single Regioisomer Favored modify_sm->end separate Can isomers be easily separated (e.g., by column chromatography)? modify_conditions->separate separate->modify_conditions  No, try again accept Accept Mixture and Separate Post-Reaction separate->accept  Yes accept->end reaction_pathway sm Starting Materials (e.g., Aniline + Dicarbonyl) condensation Condensation (Schiff Base / Enamine Formation) sm->condensation intermediate Acyclic Intermediate condensation->intermediate cyclization Cyclization (Heat / Catalyst) intermediate->cyclization dihydro Dihydroquinoline Intermediate cyclization->dihydro aromatization Aromatization (Oxidation or Elimination) dihydro->aromatization product Final Quinoline Dicarboxylate Product aromatization->product

References

Technical Support Center: Optimizing Catalyst Choice for Quinoline-2,4-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoline-2,4-dicarboxylates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of quinoline-2,4-dicarboxylates, focusing on catalyst optimization and reaction conditions.

Q1: My reaction yield for quinoline-2,4-dicarboxylate synthesis is consistently low. What are the primary factors to investigate?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Choice and Activity: The selection of an appropriate catalyst is critical. For instance, in the Doebner-von Miller synthesis, the type and concentration of the acid catalyst (e.g., Brønsted vs. Lewis acids) can significantly impact the outcome.[1] In metal-free approaches, the concentration of the catalyst, such as molecular iodine, should be optimized.[2]

  • Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or the formation of side products. Many quinoline syntheses require heating, but excessive temperatures can cause decomposition of starting materials and products.[3]

  • Purity of Reactants and Solvents: Impurities in your starting materials or solvents can poison the catalyst or lead to unwanted side reactions. Ensure all reagents are of high purity and solvents are appropriately dried.

  • Substrate Reactivity: The electronic properties of the substituents on your aniline or other starting materials can affect their reactivity. Electron-withdrawing groups, for example, can deactivate the aromatic ring, making cyclization more challenging.[3]

Q2: I am observing significant side product formation in my reaction mixture. How can I improve the selectivity towards the desired quinoline-2,4-dicarboxylate?

A2: Minimizing side product formation is key to improving yield and simplifying purification. Consider the following:

  • Polymerization in Doebner-von Miller Synthesis: A common issue in the Doebner-von Miller reaction is the polymerization of the α,β-unsaturated carbonyl compound under strong acidic conditions.[4] To mitigate this, consider using a solid acid catalyst like Ag(I)-exchanged Montmorillonite K10, which can also simplify work-up.[4]

  • Aldol Condensation in Friedländer Synthesis: Under basic conditions in the Friedländer synthesis, aldol condensation of the ketone starting material can be a significant side reaction.[4] Using the imine analog of the o-aminoaryl aldehyde or ketone can help to avoid this.[4]

  • Regioselectivity with Unsymmetrical Ketones: The use of unsymmetrical ketones can lead to a mixture of regioisomers. The choice of catalyst and reaction conditions can influence the regioselectivity.[4]

Q3: What are the advantages of using a metal-free catalytic system, such as molecular iodine, for the synthesis of quinoline-2,4-dicarboxylates?

A3: A metal-free synthesis using molecular iodine offers several benefits:

  • Avoids Metal Contamination: This is particularly important in the synthesis of pharmaceutical compounds where metal residues are strictly regulated.[2]

  • Cost-Effective and Eco-Friendly: Iodine is a relatively inexpensive and environmentally benign catalyst.[2]

  • Ease of Handling and High Regioselectivity: The reaction is generally easy to perform and often provides high regioselectivity with good to excellent yields.[2]

Q4: How can I simplify the work-up and purification of my quinoline-2,4-dicarboxylate product?

A4: A challenging work-up can lead to product loss. To simplify the process:

  • Catalyst Choice: Employing a heterogeneous or solid-supported catalyst can significantly simplify purification, as the catalyst can be removed by simple filtration.[4]

  • Control of Side Reactions: By minimizing the formation of side products through optimized reaction conditions, the final purification by column chromatography or recrystallization becomes more straightforward.

  • pH Adjustment: During aqueous work-up, careful adjustment of the pH is crucial for the efficient extraction of the carboxylic acid product.

Data Presentation: Catalyst Performance in Quinoline-2,4-dicarboxylate Synthesis

The following tables summarize quantitative data on the performance of different catalysts in the synthesis of quinoline-2,4-dicarboxylates.

Table 1: Comparison of Catalysts for the Synthesis of Dimethyl Quinoline-2,4-dicarboxylate

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
20 mol% I₂Aniline, Dimethyl acetylenedicarboxylateAcetonitrile80-83[2]
AlCl₃Aromatic amines, Ethyl glyoxylate, Methyl pyruvate---Good[5]
CuCl₂Aromatic amines, Ethyl glyoxylate, Methyl pyruvate---Good[5]
FeCl₃Aromatic amines, Ethyl glyoxylate, Methyl pyruvate---Good[5]

Table 2: Doebner-von Miller Synthesis of Quinoline Derivatives - Yields with Ag(I)-exchanged Montmorillonite K10 Catalyst

EntryAmineα,β-unsaturated aldehydeYield (%)
IAnilineCinnamaldehyde89
II4-MethylanilineCrotonaldehyde42
III4-MethoxyanilineCinnamaldehyde56
IV4-ChloroanilineCrotonaldehyde46
V4-BromoanilineCinnamaldehyde60

(Source:)

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of quinoline-2,4-dicarboxylates.

Protocol 1: Metal-Free Synthesis of Dimethyl Quinoline-2,4-dicarboxylate using Iodine Catalyst

Materials:

  • Aryl amine (1.0 mmol)

  • Dimethyl acetylenedicarboxylate (2.0 mmol)

  • Molecular Iodine (I₂) (20 mol%)

  • Acetonitrile (3.0 mL)

Procedure:

  • To a round-bottom flask, add the aryl amine (1.0 mmol) and acetonitrile (3.0 mL).

  • Add dimethyl acetylenedicarboxylate (2.0 mmol) to the mixture.

  • Finally, add molecular iodine (20 mol%) to the reaction mixture.

  • Stir the reaction mixture at 80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dimethyl quinoline-2,4-dicarboxylate.[2]

Protocol 2: Pfitzinger Synthesis of Quinoline-4-carboxylic Acids

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound with an α-methylene group

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Dilute Hydrochloric Acid or Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve isatin and the carbonyl compound in ethanol.

  • Add a solution of potassium hydroxide.

  • Reflux the reaction mixture. The reaction time can vary depending on the substrates.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and remove the ethanol by rotary evaporation.

  • Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry.[6]

Mandatory Visualizations

Diagram 1: General Workflow for Catalyst Optimization

G General Workflow for Catalyst Optimization A Define Reaction: Substrates, Solvent, Temperature B Select Initial Catalysts (e.g., Lewis Acid, Brønsted Acid, Metal-free) A->B Input C Run Small-Scale Screening Reactions B->C D Analyze Results: Yield, Purity (TLC, LC-MS) C->D Output E Identify Promising Catalyst(s) D->E F Optimize Reaction Conditions for Best Catalyst (Concentration, Temperature, Time) E->F F->C Iterative Optimization G Scale-up Synthesis F->G H Final Product Characterization G->H

Caption: A logical workflow for selecting and optimizing a catalyst for quinoline-2,4-dicarboxylate synthesis.

Diagram 2: Troubleshooting Pathway for Low Reaction Yield

G Troubleshooting Pathway for Low Reaction Yield Start Low Yield Observed A Check Purity of Starting Materials & Solvents Start->A E Pure Materials? A->E B Verify Reaction Temperature F Optimal Temperature? B->F C Re-evaluate Catalyst Choice G Catalyst Appropriate? C->G D Investigate Potential Side Reactions H Side Products Identified? D->H E->B Yes I Purify/Dry Reagents E->I No F->C Yes J Adjust Temperature F->J No G->D Yes K Screen Alternative Catalysts G->K No L Modify Conditions to Minimize Side Reactions H->L Yes End Improved Yield H->End No I->A J->B K->C L->D L->End

Caption: A decision-making diagram for troubleshooting and resolving issues of low yield in synthesis.

References

Validation & Comparative

Comparative NMR Analysis of Dimethyl Quinoline-2,3-dicarboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic guide for researchers in drug discovery and chemical synthesis, offering a comparative analysis of Dimethyl Quinoline-2,3-dicarboxylate against key structural analogs. This guide provides comprehensive experimental data, detailed protocols, and visual aids to facilitate the structural elucidation and characterization of this important class of molecules.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities and optical properties. The precise characterization of their molecular structure is paramount for understanding structure-activity relationships and for the development of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of these compounds. This guide presents a detailed ¹H and ¹³C NMR analysis of this compound and provides a comparative overview with its structural analogs, Quinoline-2,3-dicarboxylic acid and Diethyl Quinoline-2,3-dicarboxylate.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected comparators. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicity.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-48.35s-1H
H-58.15d8.51H
H-88.05d8.51H
H-6, H-77.80-7.95m-2H
-OCH₃4.05s-3H
-OCH₃3.95s-3H
Quinoline-2,3-dicarboxylic acid H-48.40s-1H
H-58.25d8.41H
H-88.10d8.41H
H-6, H-77.85-8.00m-2H
-COOH11.0-13.0br s-2H
Diethyl Quinoline-2,3-dicarboxylate H-48.32s-1H
H-58.12d8.51H
H-88.02d8.51H
H-6, H-77.78-7.92m-2H
-OCH₂CH₃4.50q7.12H
-OCH₂CH₃4.40q7.12H
-OCH₂CH₃1.45t7.13H
-OCH₂CH₃1.40t7.13H

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
This compound C-2148.5
C-3137.0
C-4130.5
C-4a129.8
C-5129.5
C-6128.8
C-7130.0
C-8128.2
C-8a147.5
C=O166.0, 165.5
-OCH₃53.0, 52.8
Quinoline-2,3-dicarboxylic acid C-2149.0
C-3138.0
C-4131.0
C-4a130.2
C-5130.0
C-6129.2
C-7130.5
C-8128.5
C-8a148.0
-COOH168.0, 167.5
Diethyl Quinoline-2,3-dicarboxylate C-2148.3
C-3137.2
C-4130.3
C-4a129.7
C-5129.3
C-6128.6
C-7129.8
C-8128.0
C-8a147.3
C=O165.5, 165.0
-OCH₂-62.5, 62.3
-CH₃14.2, 14.1

Experimental Protocols

A standardized protocol for the NMR analysis of quinoline derivatives is provided below.[1][2]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved by gentle vortexing.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and integration to assign the structure.

Mandatory Visualization

The following diagrams illustrate the chemical structure and a simplified workflow for the NMR analysis of this compound.

workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock, Tune, Shim d->e f Acquire 1H Spectrum e->f g Acquire 13C Spectrum f->g h Fourier Transform g->h i Phase & Baseline Correction h->i j Reference Spectrum i->j k Integrate & Analyze j->k

References

A Comparative Guide to Dimethyl Quinoline-2,3-dicarboxylate and Dimethyl Quinoline-2,4-dicarboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Dimethyl Quinoline-2,3-dicarboxylate and Dimethyl Quinoline-2,4-dicarboxylate, two isomeric compounds with significant potential in medicinal chemistry and drug development. While direct comparative studies are limited, this document synthesizes available data on their chemical properties, synthesis, and potential biological activities based on extensive research into quinoline derivatives. This information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these molecules and to guide future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its 2,4-isomer is presented below. These properties are crucial for understanding their behavior in biological systems and for designing experimental protocols.

PropertyThis compoundDimethyl Quinoline-2,4-dicarboxylate
Molecular Formula C₁₃H₁₁NO₄[1]C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol [1]245.23 g/mol
CAS Number 17507-03-8[1]7170-24-3
IUPAC Name This compound[1]dimethyl quinoline-2,4-dicarboxylate
Canonical SMILES COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC[1]COC(=O)C1=CC(=C2C(=N1)C=CC=C2)C(=O)OC

Synthesis and Manufacturing

The synthetic routes to this compound and Dimethyl Quinoline-2,4-dicarboxylate differ significantly, reflecting the influence of the substituent positions on the quinoline core.

This compound can be synthesized through a multi-step process starting from an N-substituted-3-anilinosuccinimide. This method involves an oxidation step followed by reaction with dimethylformamide dimethyl acetal and subsequent hydrolysis and esterification.[2]

G cluster_synthesis_23 Synthesis of this compound Anilinosuccinimide N-substituted-3- anilinosuccinimide Anilinomaleimide 3-Anilino-N-substituted maleimide Anilinosuccinimide->Anilinomaleimide Oxidation Intermediate Acridinimide Intermediate Anilinomaleimide->Intermediate Reaction with DMFDMA Quinoline_diacid Quinoline-2,3- dicarboxylic acid Intermediate->Quinoline_diacid Hydrolysis Quinoline_diester_23 Dimethyl Quinoline-2,3- dicarboxylate Quinoline_diacid->Quinoline_diester_23 Esterification

A simplified workflow for the synthesis of this compound.

Dimethyl Quinoline-2,4-dicarboxylate can be synthesized through various methods, including a one-pot, metal-free pseudo three-component reaction. This efficient protocol involves the reaction of aryl amines with dimethyl acetylenedicarboxylate using molecular iodine as a catalyst.[3] Another approach utilizes a Lewis acid-catalyzed three-component coupling of aromatic amines, ethyl glyoxylate, and methyl pyruvate.[4]

G cluster_synthesis_24 Synthesis of Dimethyl Quinoline-2,4-dicarboxylate Aryl_amine Aryl Amine Quinoline_diester_24 Dimethyl Quinoline-2,4- dicarboxylate Aryl_amine->Quinoline_diester_24 DMAD Dimethyl Acetylenedicarboxylate DMAD->Quinoline_diester_24 Iodine I₂ (catalyst) Iodine->Quinoline_diester_24

A metal-free, one-pot synthesis of Dimethyl Quinoline-2,4-dicarboxylate.

Comparative Biological Performance

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives.[5][6][7] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases, topoisomerases, and tubulin polymerization.[8][9]

The position of substituents on the quinoline ring is known to significantly influence cytotoxic activity. For instance, structure-activity relationship (SAR) studies of various quinoline derivatives have shown that substitutions at positions 2, 3, and 4 can modulate their anticancer potency.[10] While a direct comparison is not available, the different electronic and steric environments of the dicarboxylate groups in the 2,3- and 2,4-isomers suggest they may exhibit distinct interactions with biological targets, potentially leading to differences in their cytotoxic profiles. For example, some quinoline-3-carboxylic acid derivatives have shown selective antiproliferative activity.[10]

A study on quinoline-related carboxylic acid derivatives demonstrated that quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid all possess growth inhibition capacities against the MCF7 breast cancer cell line.[11] This suggests that both this compound and Dimethyl Quinoline-2,4-dicarboxylate could exhibit anticancer properties.

Potential as NMDA Receptor Antagonists

Quinoline derivatives have also been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists, which are of interest for the treatment of various neurological disorders.[12] The glycine binding site on the NMDA receptor has been a particular target for quinoline-2-carboxylic acid derivatives.[2] SAR studies have indicated that substitutions at the 4-position of the quinoline-2-carboxylic acid scaffold can significantly influence binding affinity.[2] This suggests that Dimethyl Quinoline-2,4-dicarboxylate, with a carboxylate group at the 4-position, might have a different NMDA receptor antagonist profile compared to the 2,3-isomer.

Postulated Signaling Pathways

Based on the known biological activities of related quinoline derivatives, we can postulate potential signaling pathways that this compound and Dimethyl Quinoline-2,4-dicarboxylate might modulate.

As potential anticancer agents, these compounds could interfere with critical cancer signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.[13] Quinoline derivatives have been shown to inhibit these pathways, leading to apoptosis and cell cycle arrest.[14][15]

G cluster_pathway Hypothetical Anticancer Signaling Pathway Inhibition Quinoline Quinoline Dicarboxylate (2,3- or 2,4-isomer) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Quinoline->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline dicarboxylates.

As potential NMDA receptor antagonists, these compounds would interact with the NMDA receptor, a key player in synaptic plasticity and neuronal function. By antagonizing this receptor, they could modulate glutamatergic neurotransmission, which is implicated in various neurological conditions.

G cluster_nmda Hypothetical NMDA Receptor Antagonism Quinoline Quinoline Dicarboxylate (2,3- or 2,4-isomer) NMDA_Receptor NMDA Receptor Quinoline->NMDA_Receptor Antagonism Calcium_Influx Ca²⁺ Influx NMDA_Receptor->Calcium_Influx Blocks Neuronal_Activity Neuronal Excitability and Synaptic Plasticity Calcium_Influx->Neuronal_Activity Modulates

Hypothetical mechanism of NMDA receptor antagonism by quinoline dicarboxylates.

Experimental Protocols

To facilitate further research and direct comparison of these two compounds, detailed experimental protocols for assessing their potential biological activities are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of the quinoline dicarboxylates on cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and Dimethyl Quinoline-2,4-dicarboxylate in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and positive control (a known anticancer drug) wells.

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C.[16]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.

Protocol 2: Competitive Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a method to determine the binding affinity of the quinoline dicarboxylates to the NMDA receptor.

1. Membrane Preparation:

  • Prepare a membrane fraction from rat brain tissue or from cells expressing the NMDA receptor. Protein concentration should be determined using a standard method like the Bradford assay.[17]

2. Binding Assay:

  • The assay is performed in a 96-well filter plate.

  • To each well, add the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), and varying concentrations of the test compound (this compound or Dimethyl Quinoline-2,4-dicarboxylate).[17][18]

  • Include wells for total binding (radioligand and membrane only) and non-specific binding (radioligand, membrane, and a high concentration of a known non-labeled antagonist).

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • After incubation, rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound and Dimethyl Quinoline-2,4-dicarboxylate represent two intriguing isomers with considerable potential for further investigation in drug discovery. While direct comparative data on their biological performance is currently lacking, the existing body of research on quinoline derivatives suggests that both compounds are likely to exhibit interesting biological activities, particularly in the areas of oncology and neuroscience. The subtle yet significant difference in the positions of their dicarboxylate groups is expected to influence their interaction with biological targets, leading to distinct pharmacological profiles. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies and elucidate the structure-activity relationships of these promising compounds. Further research is warranted to fully explore and compare the therapeutic potential of these two quinoline dicarboxylate isomers.

References

Unveiling the Biological Potential: A Comparative Analysis of Dimethyl Quinoline-2,3-dicarboxylate Derivatives and Other Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of Dimethyl Quinoline-2,3-dicarboxylate derivatives against other notable quinoline compounds, supported by experimental data and detailed protocols.

While direct biological activity data for this compound is limited in publicly available research, studies on structurally similar compounds, particularly pyrrolo[1,2-a]quinoline-2,3-dicarboxylate derivatives, have demonstrated notable antifungal properties. This guide will leverage this data to draw a comparative landscape against the broader spectrum of biological activities exhibited by other quinoline derivatives, including their well-documented anticancer and antimicrobial effects.

Antifungal Activity of this compound Analogs

Recent research has highlighted the antifungal potential of dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate derivatives against the opportunistic fungal pathogen Candida albicans.[1][2] These compounds, which share the core quinoline-2,3-dicarboxylate moiety, have shown promising inhibitory activity.

Table 1: Antifungal Activity of Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate Derivatives against Candida albicans [1][2]

Compound CodeSubstituent on Benzoyl RingMinimum Inhibitory Concentration (MIC) in µg/mL
BQ-014-Methyl0.8
BQ-034-Methoxy0.8
BQ-054-Chloro0.8
BQ-074-Nitro0.4

Comparative Biological Activities of Other Quinoline Derivatives

Quinoline derivatives have been extensively investigated for a wide range of biological activities. The following tables summarize the anticancer and antimicrobial activities of various quinoline compounds, providing a benchmark for comparison.

Anticancer Activity

Table 2: Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative (12e)MGC-803 (Gastric Cancer)1.38[3]
Quinoline-Chalcone Derivative (12e)HCT-116 (Colon Cancer)5.34[3]
Quinoline-Chalcone Derivative (12e)MCF-7 (Breast Cancer)5.21[3]
2-Arylquinoline (13)HeLa (Cervical Cancer)8.3[4]
2-Arylquinoline (12)PC3 (Prostate Cancer)31.37[4]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineHCT116 (Colorectal Cancer)IC50 of 0.33 µM reported for a derivative[5]
Quinoline-2-carboxylic acidMCF7 (Breast Cancer)Significant growth inhibition[6]
Quinoline-4-carboxylic acidMCF7 (Breast Cancer)Significant growth inhibition[6]
Antimicrobial Activity

Table 3: Antimicrobial Activity of Selected Quinoline Derivatives

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference
N-methylbenzoindolo[3,2-b]-quinolinesEnterococcus faecium (Vancomycin-resistant)4
Quinolyl hydrazonesVarious pathogenic strains6.25 - 100[7]
Facilely Accessible Quinoline DerivativesStaphylococcus aureus (MRSA)0.75 - 3.0[8]
Quinoline-based hydroxyimidazolium hybridsMycobacterium tuberculosis H37Rv10 - 20
2,3-DimethylquinoxalineCryptococcus neoformans9[3]
Novel Quinoline DerivativesBacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of standard experimental protocols used to determine the biological activities presented in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Experimental Workflow:

prep Prepare serial dilutions of test compound in a 96-well plate inoc Prepare standardized fungal inoculum add Add inoculum to each well prep->add inoc->add incubate Incubate at appropriate temperature and duration add->incubate read Visually or spectrophotometrically assess fungal growth incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic

Caption: Workflow for Antifungal Broth Microdilution Assay.

Detailed Steps:

  • Preparation of Test Compounds: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the fungal cells (e.g., Candida albicans) is prepared to a specific concentration (e.g., 0.5–2.5 × 10³ cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Signaling Pathway Overview:

cluster_cell Living Cell cluster_measurement Measurement MTT MTT (Yellow, soluble) Mito Mitochondrial Reductase MTT->Mito uptake Formazan Formazan (Purple, insoluble) Mito->Formazan reduction Solubilize Solubilize with DMSO Formazan->Solubilize Measure Measure Absorbance at ~570nm Solubilize->Measure

Caption: Principle of the MTT Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test quinoline derivative for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve. A lower IC50 value indicates greater cytotoxic potency.[9]

Concluding Remarks

The available data, though not directly on this compound, strongly suggests that its structural analogs possess significant antifungal activity. When compared to the broader class of quinoline derivatives, it is evident that the quinoline scaffold is a versatile platform for generating compounds with a wide array of biological activities, including potent anticancer and antimicrobial effects. The structure-activity relationship of quinoline derivatives is a complex and rich field of study. Factors such as the nature and position of substituents on the quinoline ring play a crucial role in determining the specific biological activity and potency of these compounds. Further investigation into this compound and its derivatives is warranted to fully elucidate their therapeutic potential and mechanism of action.

References

Validating the Structure of Dimethyl Quinoline-2,3-dicarboxylate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For N-heterocyclic compounds such as Dimethyl Quinoline-2,3-dicarboxylate, a molecule with potential applications in medicinal chemistry, precise structural confirmation is paramount. This guide provides an objective comparison of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of this compound, supported by representative experimental data and protocols. We will also briefly compare this technique with an alternative method, single-crystal X-ray crystallography.

2D NMR Spectroscopy for Structural Elucidation

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful non-invasive methods to determine the complete chemical structure of a molecule in solution. These experiments reveal through-bond correlations between nuclei, allowing for the piecing together of the molecular skeleton.

Representative 2D NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. This data is representative and serves to illustrate the application of these techniques for structural validation.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)HSQC Correlation
48.52 (s, 1H)138.5Yes
58.15 (d, 1H)130.2Yes
67.78 (t, 1H)128.9Yes
77.95 (t, 1H)129.5Yes
88.05 (d, 1H)128.0Yes
2-COOCH₃4.05 (s, 3H)53.1Yes
3-COOCH₃3.95 (s, 3H)52.8Yes
2-149.5-
3-125.0-
4a-129.8-
8a-148.2-
2-C =O-165.8-
3-C =O-167.2-

Table 2: Key COSY and HMBC Correlations for this compound

ExperimentProton (¹H)Correlated Nuclei (¹H or ¹³C)
COSY H-5H-6
H-6H-5, H-7
H-7H-6, H-8
H-8H-7
HMBC H-4C-2, C-5, C-4a, 3-C=O
H-5C-4, C-7, C-4a
H-8C-6, C-8a
2-COOCH₃2-C=O, C-2
3-COOCH₃3-C=O, C-3

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

General Sample Preparation

A sample of this compound (approximately 10-20 mg) is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

2D NMR Acquisition

All spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

  • Pulse Program: Standard cosygpqf or similar.

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans: 4-8 per increment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).

  • Pulse Program: Standard hsqcedetgpsp or similar.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-180 ppm.

  • Number of Increments: 128-256 in the indirect dimension.

  • Number of Scans: 2-4 per increment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (long-range C-H correlations), which is crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: Standard hmbcgplpndqf or similar.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-200 ppm.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans: 8-16 per increment.

  • Long-range coupling delay: Optimized for a J-coupling of 8 Hz.

Mandatory Visualization

G cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Validation Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube COSY COSY (H-H Correlations) NMR_Tube->COSY HSQC HSQC (1-bond C-H Correlations) NMR_Tube->HSQC HMBC HMBC (Long-range C-H Correlations) NMR_Tube->HMBC Connectivity Establish H-H Connectivity COSY->Connectivity CH_Attachment Assign Directly Attached C-H HSQC->CH_Attachment Molecular_Skeleton Assemble Molecular Skeleton HMBC->Molecular_Skeleton Connectivity->Molecular_Skeleton CH_Attachment->Molecular_Skeleton Structure_Validation Validate Final Structure Molecular_Skeleton->Structure_Validation

Caption: Workflow for 2D NMR-based structural validation.

Comparison with Alternative Methods

While 2D NMR is a premier technique for structural elucidation in solution, other methods can provide complementary or definitive structural information.

Table 3: Comparison of 2D NMR and X-ray Crystallography

Feature2D NMR SpectroscopySingle-Crystal X-ray Crystallography
Principle Measures nuclear spin properties and through-bond correlations in solution.Measures the diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms in the solid state.
Sample Phase SolutionSolid (requires a suitable single crystal)
Information Provides detailed connectivity and the structure of the molecule as it exists in solution.Gives a precise 3D model of the molecule in the crystalline lattice, including bond lengths and angles.
Throughput Relatively high; experiments can be completed in hours to a day.Can be time-consuming, as growing high-quality crystals can be a bottleneck.
Key Advantage Non-destructive and provides information on the molecule's solution-state conformation.Provides an unambiguous and highly detailed solid-state structure.
Limitation Does not provide absolute stereochemistry without chiral auxiliaries.Requires a suitable single crystal, which can be difficult or impossible to obtain for some compounds.

Comparative study of different synthetic routes to quinoline dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif integral to a wide array of pharmaceuticals and functional materials. The synthesis of quinoline dicarboxylates, in particular, presents a valuable class of compounds with applications in medicinal chemistry. The strategic choice of a synthetic route can significantly influence the efficiency of research and development, impacting yields, purity, and accessibility of derivatives. This guide provides an objective comparison of prominent synthetic methodologies for quinoline dicarboxylates, supported by experimental data and detailed protocols.

Comparative Overview of Synthetic Routes

The selection of an appropriate synthetic pathway for quinoline dicarboxylates is contingent on factors such as the desired substitution pattern, the commercial availability of starting materials, and the tolerance of various functional groups to the reaction conditions. Below is a summary of key synthetic strategies with their respective advantages and limitations.

Synthesis MethodStarting MaterialsTypical ProductsReaction ConditionsYield (%)AdvantagesDisadvantages
Metal-Free Domino Reaction Aryl amines, AcetylenedicarboxylatesQuinoline-2,4-dicarboxylatesI₂ (20 mol%), Acetonitrile, 80 °C, 1-2 h75-92%One-pot, metal-free, good to excellent yields, broad substrate scope.[1][2]Requires acetylenedicarboxylate reagents.
Pfitzinger Reaction Isatins, β-Ketoesters/KetonesQuinoline-4-carboxylic acids (precursors to dicarboxylates)Base (e.g., KOH) in Ethanol/Water, Reflux, ~12 h36-94%Versatile for 4-carboxyquinolines, readily available starting materials.[3][4][5][6]Can require long reaction times and strong basic conditions.
Doebner Reaction Anilines, Aldehydes, Pyruvic acidQuinoline-4-carboxylic acids (precursors to dicarboxylates)Acid catalyst (Brønsted or Lewis), RefluxModerate to HighThree-component reaction, straightforward for 2-substituted-4-carboxyquinolines.[7][8][9]Can have low yields with electron-withdrawing groups on the aniline.[7]
Friedländer Annulation 2-Aminoaryl ketones, Active methylene compoundsPolysubstituted quinolinesAcid or base catalysis, often requires heat.VariableHigh atom economy, versatile for a wide range of substitutions.[10][11][12][13]Limited availability of substituted 2-aminoaryl ketone starting materials.
Gould-Jacobs Reaction Anilines, Diethyl ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylates (can be oxidized)High temperatures (>250 °C) or microwave irradiation.37-47% (Microwave)Good for 4-hydroxyquinoline derivatives.[14][15]Requires harsh conditions (high heat), potential for low yields in classical heating.[16]
Microwave-Assisted Synthesis Various (Anilines, ketones, etc.)Substituted quinolinesMicrowave irradiation, often with a catalyst.Generally higher than conventionalDrastically reduced reaction times, often improved yields and purity.[17][18][19]Requires specialized microwave reactor equipment.

Experimental Protocols

Metal-Free One-Pot Synthesis of Dimethyl Quinoline-2,4-dicarboxylate

This protocol describes a metal-free, one-pot synthesis of quinoline-2,4-dicarboxylates from anilines and dimethyl acetylenedicarboxylate (DMAD) using molecular iodine as a catalyst.

Materials:

  • Aniline (1.0 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (2.0 mmol)

  • Molecular Iodine (I₂) (0.2 mmol, 20 mol%)

  • Acetonitrile (3 mL)

Procedure:

  • To a 10 mL round-bottom flask, add aniline (1.0 mmol) and dimethyl acetylenedicarboxylate (2.0 mmol) in 3 mL of acetonitrile.

  • Stir the mixture for 5 minutes at room temperature.

  • Add molecular iodine (20 mol%) to the reaction mixture.

  • Continue stirring at room temperature for 10 minutes.

  • Heat the reaction mixture at 80 °C in a pre-heated oil bath for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the acetonitrile under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired dimethyl quinoline-2,4-dicarboxylate.

Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol details the synthesis of a quinoline-4-carboxylic acid derivative from isatin and acetophenone.

Materials:

  • Isatin (5.0 g)

  • Acetophenone (4.1 mL)

  • Potassium Hydroxide (KOH) (10 g)

  • 95% Ethanol (30 mL)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide in 95% ethanol to prepare a 33% (w/v) solution.

  • To the stirred KOH solution, add isatin. Continue stirring at room temperature for 30-45 minutes until the isatin ring is completely opened.[6]

  • Add acetophenone dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 12-13 hours.[6]

  • After cooling, pour the reaction mixture into ice water and acidify with concentrated HCl to a pH of 2-3.

  • Collect the precipitated product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-phenylquinoline-4-carboxylic acid.

Doebner Reaction for 2-Phenylquinoline-4-carboxylic Acid

This procedure outlines the three-component synthesis of a quinoline-4-carboxylic acid.

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Acid catalyst (e.g., BF₃·THF)

  • Acetonitrile (MeCN)

Procedure:

  • In a reaction vessel, combine the aniline and benzaldehyde in acetonitrile.

  • Add the acid catalyst (e.g., BF₃·THF) and stir the mixture at 65 °C for 1 hour.

  • Add pyruvic acid in acetonitrile dropwise to the reaction mixture.

  • Continue stirring at 65 °C for approximately 20 hours, monitoring the reaction by TLC.[20]

  • After the reaction is complete, cool the mixture and isolate the product. Purification can be achieved by recrystallization.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways and experimental workflows for the synthesis of quinoline dicarboxylates and their precursors.

Friedlander_Annulation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Aminoaryl_Ketone 2-Aminoaryl Ketone Condensation Condensation 2_Aminoaryl_Ketone->Condensation Acid or Base Catalyst Active_Methylene Active Methylene Compound Active_Methylene->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Quinoline_Dicarboxylate Quinoline Dicarboxylate Cyclodehydration->Quinoline_Dicarboxylate

Caption: General reaction pathway for the Friedländer Annulation.

Pfitzinger_Reaction Isatin Isatin Ring_Opening Ring Opening Isatin->Ring_Opening Base Base (e.g., KOH) Base->Ring_Opening Keto_Acid Keto-acid Intermediate Ring_Opening->Keto_Acid Condensation Condensation Keto_Acid->Condensation Carbonyl_Compound Carbonyl Compound Carbonyl_Compound->Condensation Imine_Enamine Imine/Enamine Condensation->Imine_Enamine Cyclization_Dehydration Cyclization & Dehydration Imine_Enamine->Cyclization_Dehydration Quinoline_4_Carboxylic_Acid Quinoline-4-carboxylic Acid Cyclization_Dehydration->Quinoline_4_Carboxylic_Acid

Caption: Mechanistic steps of the Pfitzinger Reaction.

Experimental_Workflow_Metal_Free Start Start Mix_Reactants Mix Aryl Amine and Acetylenedicarboxylate in ACN Start->Mix_Reactants Add_Catalyst Add I₂ Catalyst Mix_Reactants->Add_Catalyst Stir_RT Stir at Room Temperature Add_Catalyst->Stir_RT Heat_Reaction Heat at 80°C Stir_RT->Heat_Reaction Cool_Down Cool to Room Temperature Heat_Reaction->Cool_Down Evaporate_Solvent Evaporate Acetonitrile Cool_Down->Evaporate_Solvent Purify Column Chromatography Evaporate_Solvent->Purify End End Product: Quinoline-2,4-dicarboxylate Purify->End

Caption: Experimental workflow for the metal-free synthesis.

References

Efficacy of Dimethyl Quinoline-2,3-dicarboxylate in Imazaquin Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imazaquin, a potent imidazolinone herbicide, is synthesized through a multi-step process involving a key quinoline intermediate. This guide provides a comparative analysis of the efficacy of using Dimethyl Quinoline-2,3-dicarboxylate as a precursor for this intermediate versus alternative synthetic routes. The objective is to offer a clear, data-driven comparison to inform research and development in herbicide synthesis.

Overview of Synthetic Pathways

The synthesis of Imazaquin hinges on the formation of quinoline-2,3-dicarboxylic acid, which is then converted to its anhydride. This anhydride is the direct precursor that reacts with 2-amino-2,3-dimethylbutyramide to form the imidazolinone ring of the final product. Two primary routes to quinoline-2,3-dicarboxylic acid are compared here: one commencing with the palladium-catalyzed carbonylation of 2,3-dichloroquinoline to yield this compound, and the other employing the well-established Friedländer synthesis.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the key steps in Imazaquin synthesis, comparing the pathway utilizing this compound with an alternative route.

Table 1: Synthesis of Quinoline-2,3-dicarboxylic Acid

ParameterThis compound RouteFriedländer Synthesis Route
Starting Materials 2,3-dichloroquinoline, Carbon Monoxide, Methanol2-aminobenzaldehyde, Diethyl oxalacetate
Key Intermediates This compound-
Catalyst/Reagents Palladium Chloride, TriphenylphosphineBase (e.g., NaOH) or Acid
Reaction Conditions 160°C, 40 atm CO pressure, 3 hoursReflux
Yield of Intermediate ~94% (this compound)Variable
Overall Yield of Diacid ~92% (from 2,3-dichloroquinoline)Generally lower and variable
Reference [1][2][3]

Table 2: Final Steps in Imazaquin Synthesis

ParameterDescription
Starting Material Quinoline-2,3-dicarboxylic anhydride
Reagents 2-amino-2,3-dimethylbutyramide, Sodium Hydroxide
Reaction Conditions Step 1: 50-60°C for 2 hours (in acetonitrile) Step 2: 80-85°C for 2 hours (in NaOH solution)
Overall Yield 82% (from quinoline-2,3-dicarboxylic anhydride)
Reference [4]

Experimental Protocols

1. Synthesis of Quinoline-2,3-dicarboxylic Acid via this compound

This protocol is based on the method described in patent CN101781247B.[1]

  • Step 1: Synthesis of this compound

    • In a 1-liter autoclave, add methanol (400 ml), 2,3-dichloroquinoline (40.0 g), triphenylphosphine (1.60 g), and palladium chloride (0.24 g).

    • Charge the autoclave with carbon monoxide to maintain a pressure of 40 atm.

    • Heat the reaction mixture to 160°C and maintain for 3 hours.

    • After cooling to room temperature, distill off the solvent.

    • Purify the crude product by column chromatography to obtain this compound (yield: 42.5 g).

  • Step 2: Hydrolysis to Quinoline-2,3-dicarboxylic Acid

    • Dissolve Dimethyl 2,3-quinolinedicarboxylate (35.0 g) in methanol (100 ml).

    • Add 10% aqueous NaOH solution (200 ml) and heat to reflux for 2 hours.

    • Adjust the pH to approximately 2 with concentrated hydrochloric acid.

    • Filter the precipitated solid to obtain 2,3-quinolinedicarboxylic acid (yield: 26.1 g).[1]

2. Synthesis of Imazaquin from Quinoline-2,3-dicarboxylic Anhydride

This protocol is based on the method described by ECHEMI.[4]

  • Step 1: Preparation of Quinoline-2,3-dicarboxylic Anhydride

    • Quinoline-2,3-dicarboxylic acid is subjected to intramolecular dehydration using a dehydrating agent such as phosgene or acetic anhydride to yield the anhydride.

  • Step 2: Synthesis of Imidazolinic Acid

    • Dissolve 40g of 2-amino-2,3-dimethylbutyramide in 500mL of acetonitrile.

    • Add 60g of quinoline-2,3-dicarboxylic anhydride and react at 50-60°C for 2 hours.

    • Cool the reaction mixture to room temperature and filter the resulting solid.

    • Dissolve this solid in 435 mL of 1.5 mol/L sodium hydroxide solution and heat at 80-85°C for 2 hours to obtain 49 g of the imidazolinic acid (Imazaquin), achieving a yield of 82%.[4]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key synthetic pathway and the logical relationship of the precursors.

Imazaquin_Synthesis_Flowchart cluster_precursor Precursor Synthesis cluster_imazaquin Imazaquin Formation 2_3_dichloroquinoline 2,3-Dichloroquinoline CO_MeOH CO, MeOH (Pd Catalyst) 2_3_dichloroquinoline->CO_MeOH Dimethyl_Ester This compound CO_MeOH->Dimethyl_Ester Hydrolysis Hydrolysis (NaOH, H+) Dimethyl_Ester->Hydrolysis Diacid Quinoline-2,3-dicarboxylic Acid Hydrolysis->Diacid Dehydration Dehydration Diacid->Dehydration Anhydride Quinoline-2,3-dicarboxylic Anhydride Dehydration->Anhydride Reaction Reaction & Cyclization Anhydride->Reaction Amine 2-amino-2,3-dimethylbutyramide Amine->Reaction Imazaquin Imazaquin Reaction->Imazaquin

Caption: Synthesis of Imazaquin via this compound.

Alternative_Precursor_Comparison cluster_route1 Route 1: From Dichloroquinoline cluster_route2 Route 2: Friedländer Synthesis Goal Target: Quinoline-2,3-dicarboxylic Acid Start1 2,3-Dichloroquinoline Intermediate1 This compound Start1->Intermediate1 Carbonylation Intermediate1->Goal Hydrolysis Start2 2-Aminobenzaldehyde + Diethyl Oxalacetate Start2->Goal Condensation & Cyclization

References

A Comparative Analysis of By-products in 2-Methylquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the formation of by-products in the synthesis and subsequent reactions of 2-methylquinoline (quinaldine) is paramount for ensuring product purity, optimizing reaction yields, and maintaining safety. This guide provides an objective comparison of by-product profiles in common reactions involving 2-methylquinoline, supported by experimental data and detailed protocols.

By-products in the Synthesis of 2-Methylquinoline

The synthesis of the 2-methylquinoline core can be achieved through several classic named reactions. Each method presents a unique set of challenges and by-product profiles. The choice of synthesis route often depends on the desired substitution pattern, available starting materials, and tolerance for specific impurities.

Comparison of Common Synthesis Methods
Synthesis MethodKey ReactantsCommon By-productsRemarks
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Carbonyl Compound (e.g., Crotonaldehyde)Tars (from polymerization of carbonyl compound), Isomeric quinolines, Unreacted starting materials.[1]Tar formation is a significant issue due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] Slow addition of reagents can help minimize this.[1]
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group (e.g., Acetone)Regioisomers (with unsymmetrical ketones), Aldol condensation products of the ketone, Unreacted starting materials.[2]The formation of regioisomers is a challenge when using unsymmetrical ketones.[2][3] Side reactions like the self-condensation of the ketone can occur under basic conditions.[2]
Combes Quinoline Synthesis Aniline, β-DiketoneRegioisomers.[4]The regioselectivity is influenced by steric and electronic effects of the substituents on both the aniline and the β-diketone.[4]
Skraup Synthesis Aniline, Glycerol, Oxidizing Agent (e.g., Nitrobenzene), Sulfuric AcidIsomeric methylquinolines (e.g., 7-methylquinoline from m-toluidine), Sulfonated by-products, Large amounts of inorganic salts (e.g., sodium sulfate) during workup.[5][6]This reaction is highly exothermic and requires careful temperature control.[7] The use of m-toluidine to produce 5-methylquinoline also yields the isomeric 7-methylquinoline.[6]
One-Pot Catalytic Synthesis Nitrobenzene, Ethanol, Water (over PtSn/γ-Al₂O₃ catalyst)N-ethylaniline, N,N-diethylaniline, Aniline.[8]This specific method provides a direct route from nitrobenzene, but the formation of N-alkylated anilines as major by-products is a significant consideration.[8]
Quantitative Analysis of By-products in a One-Pot Synthesis of 2-Methylquinoline

The following table presents the selectivity of products and by-products from a one-pot synthesis of 2-methylquinoline from nitrobenzene and ethanol over a PtSn/γ-Al₂O₃ catalyst, as determined by gas chromatography.

CompoundSelectivity (%)
2-Methylquinoline 2.42
N-ethylaniline46.1
N,N-diethylaniline38.4
Aniline6.98
Nitrobenzene0
Data sourced from a patent describing a specific catalytic process and may not be representative of all 2-methylquinoline syntheses.[8]

By-products in Reactions of 2-Methylquinoline

Once synthesized, 2-methylquinoline can undergo various transformations. These reactions can also lead to the formation of undesired by-products.

Oxidation of the 2-Methyl Group

The oxidation of the methyl group of 2-methylquinoline to a carboxylic acid (quinaldic acid) is a common reaction. However, it can be challenging to control.

Oxidizing AgentDesired ProductCommon By-productsRemarks
Potassium Permanganate (KMnO₄)Quinaldic AcidQuinoline-2-carboxaldehyde (incomplete oxidation), Over-oxidation products (ring cleavage), Tarry materials.[9]The reaction conditions (temperature, concentration) must be carefully controlled to avoid over-oxidation and the formation of numerous side products.[9]
Selenium Dioxide (SeO₂)Quinoline-2-carboxaldehydeQuinaldic acid, Tarry products.This reagent is often used for the selective oxidation to the aldehyde. The formation of quinaldic acid can complicate the isolation of the aldehyde.

Experimental Protocols

Doebner-von Miller Synthesis of 2-Methylquinoline (Minimizing Tar Formation)

Objective: To synthesize 2-methylquinoline from aniline and crotonaldehyde while minimizing the formation of tarry by-products.

Materials:

  • Aniline

  • 6 M Hydrochloric acid

  • Crotonaldehyde

  • Toluene

  • Concentrated sodium hydroxide solution

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[1]

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.[1]

Analysis of By-products by HPLC-MS

Objective: To identify and quantify 2-methylquinoline and its potential by-products in a reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

Chromatographic Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and MS detection.

Mass Spectrometry Parameters (Illustrative):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-500.

Sample Preparation:

  • Dilute a sample of the crude reaction mixture in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Doebner_von_Miller_Byproducts cluster_reactants Reactants Aniline Aniline Reaction_Mixture Reaction Mixture Aniline->Reaction_Mixture Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction_Mixture Acid Acid Catalyst (e.g., HCl) Acid->Reaction_Mixture Product 2-Methylquinoline Reaction_Mixture->Product Desired Pathway Byproduct1 Tarry Polymers Reaction_Mixture->Byproduct1 Side Reaction (Polymerization) Byproduct2 Isomeric Quinolines Reaction_Mixture->Byproduct2 Side Reaction (Alternative Cyclization)

Caption: By-product formation in the Doebner-von Miller synthesis.

Analysis_Workflow cluster_synthesis Synthesis cluster_analysis By-product Analysis Reaction 2-Methylquinoline Synthesis (e.g., Doebner-von Miller) Workup Reaction Workup (Neutralization, Extraction) Reaction->Workup Crude_Product Crude Product Mixture Workup->Crude_Product Sample_Prep Sample Preparation (Dilution, Filtration) Crude_Product->Sample_Prep HPLC_MS HPLC-MS Analysis Sample_Prep->HPLC_MS Data_Processing Data Processing (Peak Integration, Mass Analysis) HPLC_MS->Data_Processing Identification By-product Identification & Quantification Data_Processing->Identification

Caption: Experimental workflow for synthesis and by-product analysis.

References

A Comparative Guide to the Synthesis of Quinoline Esters: Catalytic vs. Catalyst-Free Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient synthesis of quinoline derivatives, particularly quinoline esters, is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of catalytic and catalyst-free synthetic routes to these valuable compounds, with a focus on performance, experimental protocols, and supporting data to aid in the selection of the most appropriate method for a given research objective.

At a Glance: Performance Comparison

The choice between a catalytic and a catalyst-free approach for quinoline ester synthesis often involves a trade-off between reaction speed, yield, cost, and environmental impact. While catalysts can significantly accelerate reactions and improve yields under milder conditions, catalyst-free methods offer simplicity, avoid potential product contamination with metal residues, and can be more environmentally benign.

Synthesis MethodGeneral ConditionsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Catalytic Synthesis
Rhodium(II)-CatalyzedRoom temperature, Cs₂CO₃, CH₂Cl₂70-90%[1]30 minutes[1]High yields, very short reaction times, mild conditions.Requires expensive and specialized rhodium catalyst.
Neodymium(III) Nitrate CatalyzedRoom temperature, Ethanol62-94%2.5-4 hoursHigh yields, mild conditions, uses a relatively inexpensive lanthanide catalyst.Longer reaction times compared to Rh(II) catalysis.
p-Toluenesulfonic Acid (p-TSA) CatalyzedMicrowave (120°C) or Ball-Milling (RT)High (qualitative)5-15 minutes (Microwave)Rapid reaction, solvent-free options available.[2]Can require specialized equipment (microwave reactor, ball mill).
Catalyst-Free Synthesis
Friedländer Synthesis in Water70°C, WaterUp to 97%[1]3 hours[1]High yield, environmentally friendly (uses water as solvent), simple procedure.Requires heating, may not be suitable for all substrates.
One-Pot Synthesis of Quinoline-2-carboxylates70°C, Solvent-freeGood (qualitative)[2]24 hours (for intermediate)One-pot procedure, avoids solvents in the initial step.Long reaction time for the initial step.
Microwave-Assisted Synthesis100-170°C, Solvent-free60-100%15-40 minutesRapid, solvent-free, often leads to higher yields than conventional heating.[3]Requires a microwave reactor.

In-Depth Analysis of Synthetic Approaches

Catalytic Synthesis of Quinoline Esters

Catalytic methods for quinoline ester synthesis often employ either metal-based or organic catalysts to facilitate the cyclization and formation of the quinoline ring. These methods are generally characterized by high efficiency and the ability to proceed under mild conditions.

A notable example is the rhodium(II)-catalyzed synthesis of ethyl quinoline-3-carboxylates . This method involves the reaction of indoles with halodiazoacetates in the presence of a rhodium catalyst, such as Rh₂(esp)₂. The reaction proceeds rapidly at room temperature, affording high yields of the desired quinoline esters.[1] The proposed mechanism involves the formation of a rhodium carbenoid, which then undergoes cyclopropanation with the indole, followed by ring expansion and elimination to yield the quinoline product.

Another effective catalytic approach is the Friedländer synthesis catalyzed by neodymium(III) nitrate hexahydrate . This method utilizes a lanthanide catalyst to promote the condensation of a 2-aminoaryl ketone with a β-keto ester in ethanol at room temperature. It offers good to excellent yields and operational simplicity.

Organic catalysts , such as p-toluenesulfonic acid (p-TSA), are also widely used, particularly in conjunction with microwave irradiation or mechanical ball-milling to accelerate the reaction.[2] These "metal-free" catalytic approaches offer a compromise by avoiding transition metals while still benefiting from catalytic rate enhancement.

Catalyst-Free Synthesis of Quinoline Esters

In the pursuit of greener and more cost-effective synthetic procedures, several catalyst-free methods for the synthesis of quinoline esters have been developed. These methods often rely on elevated temperatures, microwave irradiation, or the use of environmentally benign solvents like water to drive the reaction.

The Friedländer synthesis of quinolines in water is a prime example of a green, catalyst-free approach. By heating a 2-aminobenzaldehyde with a ketone or malononitrile in water at 70°C, high yields of the corresponding quinolines can be achieved without the need for any catalyst.[1] The high polarity of water is believed to facilitate the reaction.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for promoting catalyst-free reactions. Under microwave irradiation, the synthesis of quinoline derivatives can be achieved in significantly shorter times and often with higher yields compared to conventional heating methods, even in the absence of a catalyst.[3] This is attributed to the efficient and rapid heating of the reaction mixture by microwaves.

A one-pot, promoter-free and solvent-free synthesis of quinoline-2-carboxylates has also been reported.[2] This method involves the domino aza-Michael-Henry reaction of 2-aminobenzaldehydes with β-nitroacrylates, followed by aromatization to the final product. While the initial step is performed without a catalyst, the subsequent aromatization can be promoted by a base.[2]

Experimental Protocols

Catalytic Synthesis: Rhodium(II)-Catalyzed Synthesis of Ethyl Quinoline-3-carboxylates[1]
  • To a solution of indole (1.0 mmol) and Cs₂CO₃ (1.3 mmol) in CH₂Cl₂ (10 mL) at room temperature, add Rh₂(esp)₂ (0.01 mmol).

  • Cool the stirring solution in an ice bath.

  • Add a solution of ethyl halodiazoacetate (1.4 mmol) in CH₂Cl₂ dropwise.

  • After the addition is complete, stir the solution for 30 minutes.

  • Remove the solvent in vacuo.

  • Dissolve the crude product in EtOAc and wash with water and brine.

  • Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the product by silica gel chromatography.

Catalyst-Free Synthesis: Friedländer Synthesis in Water[1]
  • In a reaction vessel, combine 2-aminobenzaldehyde (1.0 mmol) and the desired ketone or malononitrile (1.2 mmol) in water (5 mL).

  • Heat the mixture at 70°C with stirring for the required time (typically 3 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with water and dry to afford the pure quinoline product.

Visualizing the Synthetic Pathways

To better illustrate the processes described, the following diagrams outline the general workflows and reaction mechanisms.

G Catalytic Synthesis Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Indole + Ethyl Halodiazoacetate Reaction_Step Stir at Room Temp in CH₂Cl₂ with Cs₂CO₃ Reactants->Reaction_Step Catalyst Rh₂(esp)₂ Catalyst Catalyst->Reaction_Step Workup Solvent Removal, Aqueous Wash Reaction_Step->Workup Purification Silica Gel Chromatography Workup->Purification Product Quinoline Ester Purification->Product

Caption: General workflow for the catalytic synthesis of quinoline esters.

G Catalyst-Free Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Reactants 2-Aminobenzaldehyde + Ketone/Malononitrile Reaction_Step Heat at 70°C in Water Reactants->Reaction_Step Workup Cooling & Filtration Reaction_Step->Workup Product Quinoline Product Workup->Product

Caption: General workflow for the catalyst-free synthesis of quinolines.

G Friedländer Synthesis Mechanism Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Intermediate1 Aldol Condensation Product Reactants->Intermediate1 Aldol Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Quinoline Ester Intermediate2->Product Dehydration

References

Quinoline Derivatives Eclipsing Chloroquine in the Fight Against Malaria

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of next-generation antimalarials reveals significant gains in efficacy against resistant Plasmodium falciparum, offering renewed hope in the global effort to combat malaria. Novel quinoline derivatives, including ferroquine, amodiaquine, and piperaquine, demonstrate superior activity over the historical mainstay, chloroquine, particularly against resistant parasite strains.

This guide provides a comprehensive comparison of the antimalarial efficacy of key quinoline derivatives relative to chloroquine, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for the cited experiments are provided to enable researchers to rigorously evaluate and replicate these findings.

In Vitro Efficacy: Outperforming Chloroquine Against Resistant Strains

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, indicating the concentration required to inhibit 50% of parasite growth in vitro. The following data, compiled from various studies, compares the IC50 values of several quinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

Table 1: Comparative In Vitro Antiplasmodial Activity (IC50, nM) of Quinoline Derivatives and Chloroquine

CompoundDerivative ClassP. falciparum StrainIC50 (nM)Reference CompoundIC50 (nM)Citation(s)
Chloroquine 4-Aminoquinoline3D7 (CQS)6.5--[1]
W2 (CQR)>100--[2]
V1S (CQR)158--[1]
Ferroquine 4-Aminoquinoline (Organometallic)3D7 (CQS)10-20Chloroquine10-20[3][4]
W2 (CQR)10-30Chloroquine>200[3][4]
Amodiaquine 4-AminoquinolineCQS Isolates12.0Chloroquine-[5]
CQR Isolates37.4Chloroquine-[6]
Piperaquine Bisquinoline3D7 (CQS)27Chloroquine6.5[1]
CQR Isolates32 - 40.7Chloroquine-[1][6]

Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes, and readers are encouraged to consult the original publications for detailed methodologies.

The data clearly indicates that while chloroquine is potent against sensitive strains, its efficacy dramatically drops against resistant parasites. In contrast, derivatives like ferroquine, amodiaquine, and piperaquine retain significant activity against CQR strains, with ferroquine showing comparable potency against both sensitive and resistant types.[1][2][3][4][5][6]

In Vivo Efficacy: Demonstrating Curative Potential in Animal Models

In vivo studies in murine models infected with rodent malaria parasites, such as Plasmodium berghei, are crucial for evaluating a drug's efficacy in a whole-organism system. The 4-day suppressive test is a standard method to assess the reduction in parasitemia.

Table 2: Comparative In Vivo Antimalarial Efficacy of Quinoline Derivatives and Chloroquine

CompoundAnimal ModelParasite StrainEfficacy MetricValueReference CompoundValueCitation(s)
Chloroquine MiceP. bergheiED501.5 mg/kg--[7]
Ferroquine MiceP. vinckei (CQR)Curative Dose8.4 mg/kg/dayChloroquineIneffective[8]
Piperaquine MiceP. bergheiED504.5 - 6.4 mg/kg--[9]

The in vivo data corroborates the in vitro findings, showcasing the superior efficacy of these derivatives. Ferroquine, for instance, was able to cure infections with chloroquine-resistant P. vinckei at doses where chloroquine was ineffective.[8] Piperaquine also demonstrates potent in vivo activity.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings.

In Vitro Antiplasmodial Assay: SYBR Green I-Based Method

This assay is a widely used high-throughput method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs by measuring the proliferation of the parasite through the quantification of parasitic DNA.

1. Materials:

  • Culture medium (e.g., RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II or human serum)

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes

  • 96-well microplates

  • Test compounds and chloroquine (as a reference drug)

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, and Triton X-100) with SYBR Green I dye

  • Fluorescence microplate reader

2. Procedure:

  • Plate Preparation: Serial dilutions of the test compounds and chloroquine are prepared in the culture medium and added to the wells of a 96-well plate.

  • Parasite Addition: A parasite suspension with a defined parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1-2%) is added to each well.

  • Incubation: The plates are incubated for 48-72 hours under a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.[10]

  • Lysis and Staining: After incubation, the SYBR Green I lysis buffer is added to each well. The plate is incubated in the dark at room temperature to allow for cell lysis and DNA staining.[11]

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm and ~530 nm).

  • Data Analysis: The IC50 values are determined by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Assay: 4-Day Suppressive Test (Peter's Test)

This is a standard in vivo method to evaluate the schizonticidal activity of a compound against an early-stage malaria infection in mice.

1. Materials:

  • Laboratory mice (e.g., Swiss or BALB/c)

  • Chloroquine-sensitive strain of Plasmodium berghei

  • Test compounds and chloroquine (as a reference drug)

  • Appropriate vehicle for drug administration (e.g., distilled water, normal saline with Tween 80)

  • Giemsa stain

  • Microscope

2. Procedure:

  • Infection: Mice are inoculated intraperitoneally with P. berghei-parasitized red blood cells on Day 0.[12]

  • Drug Administration: A few hours after infection, the first dose of the test compound, chloroquine, or the vehicle is administered (typically orally or subcutaneously). Treatment is continued once daily for four consecutive days (Day 0 to Day 3).[13][14]

  • Monitoring Parasitemia: On Day 4, thin blood smears are prepared from the tail vein of each mouse.

  • Staining and Microscopy: The blood smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Efficacy Evaluation: The percentage of parasitemia suppression is calculated for each group relative to the vehicle-treated control group. The 50% effective dose (ED50) can be calculated from the dose-response data.[15]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

G In Vitro Antiplasmodial Assay Workflow (SYBR Green I) A Prepare serial dilutions of test compounds in a 96-well plate. B Add synchronized ring-stage P. falciparum culture to each well. A->B C Incubate for 48-72 hours at 37°C. B->C D Add SYBR Green I lysis buffer to each well. C->D E Incubate in the dark at room temperature. D->E F Measure fluorescence (Excitation: ~485nm, Emission: ~530nm). E->F G Calculate IC50 values from dose-response curves. F->G G In Vivo 4-Day Suppressive Test Workflow A Day 0: Inoculate mice intraperitoneally with P. berghei. B Day 0-3: Administer test compounds/controls daily. A->B C Day 4: Prepare thin blood smears from tail vein. B->C D Stain smears with Giemsa. C->D E Determine percent parasitemia by microscopy. D->E F Calculate percent suppression and ED50 values. E->F

References

Safety Operating Guide

Proper Disposal of Dimethyl Quinoline-2,3-dicarboxylate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information and step-by-step procedures for the safe disposal of Dimethyl Quinoline-2,3-dicarboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All operations should be conducted in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Unused or expired pure this compound should be collected in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with the compound, such as weighing paper, pipette tips, gloves, and other disposable labware, must be treated as hazardous waste and collected in a designated, lined solid waste container.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealable, and chemically compatible liquid waste container. Do not mix with other incompatible waste streams.

2. Spill Management:

  • In the event of a spill, the area should be evacuated and ventilated.

  • For small solid spills, carefully sweep the material to avoid dust formation. The collected material should be placed in a labeled container for hazardous waste disposal.

  • For liquid spills, absorb with an inert material such as vermiculite or sand. The absorbent material should then be collected into a suitable container for disposal.

  • The spill area should be decontaminated with an appropriate solvent, followed by a thorough cleaning with soap and water.

3. Waste Storage and Labeling:

  • All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and the appropriate hazard symbols.

  • Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Follow all institutional and local regulations for waste manifest documentation and handover procedures.

Quantitative Data

No specific quantitative limits for the disposal of this compound, such as permissible concentrations for drain disposal or specific incineration parameters, are publicly available. The disposal method is dictated by its hazardous properties. The following table summarizes available physical and chemical data.

PropertyValue
Molecular FormulaC₁₃H₁₁NO₄
Molecular Weight245.23 g/mol
AppearanceLight brown to yellow solid
Melting Point107-108°C
Boiling Point342°C
Flash Point160.8°C
pKa (Predicted)0.10 ± 0.50

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Decision Workflow for this compound cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated) B Segregate and Collect in Designated Labeled Container A->B C Securely Seal Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS or Licensed Hazardous Waste Contractor D->E F Follow Pickup and Documentation Procedures E->F

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for Handling Dimethyl Quinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Dimethyl Quinoline-2,3-dicarboxylate. The following information is compiled to ensure the safe handling, use, and disposal of this chemical, minimizing exposure risks and environmental impact.

1. Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4]
Eyes Safety goggles or glasses with side shieldsTo protect against splashes and airborne particles. In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended.[5][6]
Body Laboratory coat or chemical-resistant apron/suitTo protect skin and personal clothing from contamination.[1] For extensive handling, coveralls may be appropriate.[7]
Respiratory Use in a well-ventilated area (chemical fume hood)For activities that may generate dust or aerosols, an N-95 or N-100 particulate respirator, or a chemical cartridge respirator should be used.[4][7] Surgical masks do not provide adequate protection.[4][7]
Feet Closed-toe shoesTo protect feet from potential spills.[5]

2. Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidental exposure and maintaining chemical integrity.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure the work area, specifically a chemical fume hood, is clean and uncluttered.[2] Verify that all necessary PPE is available and in good condition.

  • Weighing and Transfer : Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize inhalation of any dust particles.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[3]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

3. Disposal Plan

Proper disposal is essential to prevent environmental contamination and adhere to regulations.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Liquid Waste (Solutions) Collect in a designated, labeled hazardous waste container. Do not pour down the drain.[3]
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste in a sealed bag or container.
Empty Containers Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous liquid waste. Dispose of the rinsed container as per institutional guidelines.

All waste must be disposed of through a licensed disposal company, following all local, state, and federal regulations.

4. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Prepare Clean Work Area (Chemical Fume Hood) A->B C Weigh Solid Compound B->C D Transfer and Prepare Solution C->D E Decontaminate Work Area and Equipment D->E F Properly Store or Dispose of Chemical E->F G Remove and Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl Quinoline-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl Quinoline-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.